HPN-01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-(4-chlorophenyl)-3-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLFMRGTLRIXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)C3=CC=C(C=C3)Cl)C(=O)N)N)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HPN-01: A Technical Guide to its Mechanism of Action as a Selective IKK Inhibitor for Nonalcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPN-01 is a novel, orally administered small molecule under development by Hepanova Therapeutics for the treatment of nonalcoholic steatohepatitis (NASH). It functions as a potent and selective inhibitor of the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway, which is implicated in the chronic inflammation and metabolic dysregulation characteristic of NASH. Preclinical data indicate that this compound effectively suppresses inflammatory cytokine production and modulates key regulators of lipid metabolism. A Phase I clinical trial has been conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways and development workflow.
Introduction to this compound and its Target
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1] A key driver of NASH pathogenesis is chronic inflammation, which is largely mediated by the nuclear factor-kappa B (NF-κB) signaling pathway.[2] The IκB kinase (IKK) complex, comprising IKK-α and IKK-β catalytic subunits and the regulatory subunit NEMO (IKK-γ), is a central regulator of this pathway.[2]
This compound is a selective inhibitor of the IKK complex, positioning it as a promising therapeutic candidate to address the inflammatory component of NASH.[3][4] By targeting IKK, this compound aims to attenuate the downstream inflammatory cascade and potentially impact the metabolic dysregulation that contributes to disease progression.[1]
Core Mechanism of Action: IKK Inhibition
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of the IKK complex. Specifically, it shows high potency against IKK-α and IKK-β.[3][4]
Quantitative In Vitro Activity
The inhibitory activity of this compound has been characterized in various in vitro assays. The following tables summarize the available quantitative data on its potency and selectivity.
Table 1: this compound Inhibitory Potency against IKK Isoforms
| Target | pIC50 | Reference |
| IKK-α | 6.4 | [3][4] |
| IKK-β | 7.0 | [3][4] |
| IKK-ε | <4.8 | [3] |
Table 2: this compound Functional Inhibitory Activity in Cellular Assays
| Assay | Cell Type | IC50 / pIC50 | Reference |
| Inhibition of SREBP-1 expression | Primary Human Hepatocytes | IC50: 1.71 µM | [3] |
| Inhibition of SREBP-2 expression | Primary Human Hepatocytes | IC50: 3.43 µM | [3] |
| Suppression of LPS-stimulated TNF-α secretion | Human PBMCs | pIC50: 6.1 | [3] |
| Suppression of LPS-stimulated IL-1β secretion | Human PBMCs | pIC50: 6.4 | [3] |
| Suppression of LPS-stimulated IL-6 secretion | Human PBMCs | pIC50: 5.7 | [3] |
| Inhibition of TNF-α-induced NF-κB nuclear translocation | Human Lung Fibroblast Cells | pIC50: 5.7 | [3] |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Signaling Pathway
This compound targets the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as those prevalent in the NASH liver, activate the IKK complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6. This compound, by inhibiting IKK, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent inflammatory gene expression.
Additionally, this compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) in primary human hepatocytes.[3] SREBPs are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterol synthesis. This suggests a dual mechanism of action for this compound, addressing both inflammation and lipid metabolism in NASH.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available in primary research literature. The following represents generalized methodologies for the key assays mentioned in relation to this compound's preclinical evaluation.
IKK Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of IKK isoforms.
-
Methodology: A common method is a biochemical kinase assay using purified recombinant IKK-α, IKK-β, or IKK-ε. The assay measures the phosphorylation of a substrate (e.g., a peptide derived from IκBα) by the kinase in the presence of ATP.
-
Recombinant IKK enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of a substrate peptide and ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper binding).
-
The amount of incorporated phosphate is quantified (e.g., by scintillation counting).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
LPS-Stimulated Cytokine Secretion Assay in Human PBMCs
-
Objective: To assess the functional effect of this compound on the production of pro-inflammatory cytokines in a cellular context.
-
Methodology:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cells are plated in a multi-well plate and pre-incubated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell cultures.
-
The cells are incubated for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
-
pIC50 values are determined from the dose-response curves.
-
TNF-α-Induced NF-κB Nuclear Translocation Assay
-
Objective: To visualize and quantify the inhibition of NF-κB nuclear translocation by this compound.
-
Methodology: This is typically performed using immunofluorescence microscopy.
-
Adherent cells (e.g., human lung fibroblasts) are cultured on coverslips or in imaging-compatible multi-well plates.
-
Cells are pre-treated with different concentrations of this compound.
-
NF-κB translocation is induced by treating the cells with TNF-α.
-
After a short incubation period (e.g., 30 minutes), the cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
The cells are incubated with a primary antibody specific for an NF-κB subunit (commonly p65).
-
A fluorescently labeled secondary antibody is then used to detect the primary antibody.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using a fluorescence microscope.
-
The nuclear and cytoplasmic fluorescence intensity of the NF-κB signal is quantified using image analysis software to determine the extent of translocation and its inhibition by this compound.
-
Preclinical and Clinical Development Workflow
The development of this compound has followed a standard pharmaceutical pipeline, from preclinical characterization to clinical evaluation.
Clinical Evaluation (Phase I)
Hepanova Therapeutics initiated a Phase I clinical trial (NCT04481594) to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy subjects.[5][6]
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study.[5]
-
Population: 72 healthy adult volunteers.[5]
-
SAD Cohorts: Single doses ranging from 25 mg to 300 mg.[5]
-
MAD Cohorts: Multiple doses of 50 mg, 100 mg, and 200 mg administered once daily for 14 days.[5]
-
Food Effect: One cohort in the SAD phase received this compound with a high-fat meal to evaluate the effect of food on its pharmacokinetics.[5]
The results of this Phase I trial have not been publicly disclosed as of the date of this document. The data from this study will be critical in determining the therapeutic window and dose selection for subsequent Phase II trials in NASH patients.
Conclusion
This compound is a selective IKK inhibitor with a dual mechanism of action that targets both inflammation and lipid metabolism, two key pathological drivers of NASH. Preclinical data demonstrate its potency in inhibiting the NF-κB signaling pathway and modulating lipogenic gene expression. The completion of a Phase I clinical trial is a significant step in its development. The forthcoming results from this trial will provide crucial insights into its potential as a novel therapeutic agent for patients with NASH. Further clinical investigation in the target patient population will be necessary to establish its efficacy and long-term safety.
References
- 1. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 2. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological IKK2 inhibition blocks liver steatosis and initiation of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 5. Pharmacological IKK2 inhibition blocks liver steatosis and initiation of non-alcoholic steatohepatitis | Semantic Scholar [semanticscholar.org]
- 6. ichgcp.net [ichgcp.net]
HPN-01: An In-Depth Technical Profile of a Selective IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of HPN-01, a potent inhibitor of the IκB kinase (IKK) complex. The document details its inhibitory activity against IKK isoforms and a broader panel of kinases, outlines the experimental methodologies used for such characterization, and places its mechanism of action within the context of the canonical NF-κB signaling pathway.
This compound Selectivity Profile
This compound has been identified as a potent and selective inhibitor of the IKK complex, with differential activity against its primary isoforms: IKK-α and IKK-β.[1][2][3] Its selectivity is a critical attribute, minimizing off-target effects and enhancing its potential as a specific therapeutic agent.
The inhibitory potency of this compound is summarized below. The pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50), have been converted to molar concentrations for clarity.
| Target Kinase | pIC50 | IC50 (nM) | Notes |
| IKK-β | 7.0 | 100 | Primary target with highest potency. |
| IKK-α | 6.4 | 398 | Approximately 4-fold less potent than against IKK-β. |
| IKK-ε | < 4.8 | > 15,800 | Significantly lower potency, indicating selectivity against this isoform. |
Table 1: Inhibitory potency of this compound against IKK isoforms. Data sourced from multiple suppliers.[1][2][3]
This compound demonstrates high selectivity for the IKK complex. When screened against a panel of over 50 other kinases, it displayed a greater than 50-fold selectivity.[1][2] This indicates a low potential for off-target inhibition of many common kinases.
Selectivity Highlights:
-
Highly Selective: Greater than 50-fold selectivity over the panel.
-
Confirmed Negative Targets: Specific kinases against which this compound shows minimal activity include ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2.[1][2]
In addition to its direct kinase inhibition, this compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Proteins (SREBPs) in primary human hepatocytes. This activity suggests its potential utility in metabolic diseases.[2][3] this compound is being investigated for the treatment of nonalcoholic fatty liver disease (NAFLD).[2][3][4]
| Target Pathway | Cell Type | IC50 (µM) |
| SREBP-1 Expression | Primary Human Hepatocytes | 1.71 |
| SREBP-2 Expression | Primary Human Hepatocytes | 3.43 |
Table 2: Inhibitory activity of this compound on SREBP expression.[2][3]
IKK/NF-κB Signaling Pathway
This compound exerts its primary effect by inhibiting the IKK complex, a central regulator of the canonical NF-κB signaling pathway. This pathway is a cornerstone of cellular responses to inflammatory stimuli, stress, and infection.[5] The IKK complex, consisting of catalytic subunits IKK-α and IKK-β, and a regulatory subunit NEMO (IKK-γ), phosphorylates the inhibitor of κB (IκBα).[5][6] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (typically p65/p50) to translocate into the nucleus and activate the transcription of pro-inflammatory and survival genes.[7][8]
Experimental Protocols for Kinase Selectivity Profiling
Determining the selectivity profile of a kinase inhibitor like this compound is a critical step in its preclinical development. It involves screening the compound against a large panel of purified kinases to measure its inhibitory activity (IC50) for each. Methodologies such as chemoproteomics or luminescence-based kinase assays are commonly employed.[9][10][11]
A widely used method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay.[9] This luminescent platform quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Key Steps:
-
Kinase Reaction:
-
The kinase of interest is incubated with its specific substrate and ATP.
-
In parallel, reactions are set up with varying concentrations of the inhibitor (e.g., this compound) to determine dose-dependent inhibition.
-
Control reactions (no inhibitor) are included to establish baseline kinase activity.
-
-
ADP-Glo™ Reagent Addition:
-
After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. This step is crucial to prevent interference in the subsequent detection step.
-
-
Kinase Detection Reagent Addition:
-
The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP.
-
This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal.
-
-
Data Acquisition and Analysis:
-
The luminescence is measured using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Inhibitor potency (IC50) is calculated by plotting the percentage of remaining kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 5. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 10. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
HPN-01: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPN-01 is a potent and selective small molecule inhibitor of IκB kinase (IKK), a critical enzyme complex in the nuclear factor-kappa B (NF-κB) signaling pathway. By targeting IKK, this compound modulates inflammatory responses and cellular processes related to lipid metabolism. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, with a focus on its implications for the treatment of non-alcoholic steatohepatitis (NASH). This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: IKK Inhibition
This compound exerts its primary effect by inhibiting the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKK-α and IKK-β, and the regulatory subunit IKK-γ (NEMO). The IKK complex is a central regulator of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IKK complex becomes activated and phosphorylates the inhibitor of κB (IκB) proteins. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB heterodimer (typically p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory and pro-survival genes.
This compound's selective inhibition of IKK-α and IKK-β disrupts this cascade, preventing the degradation of IκB and sequestering NF-κB in the cytoplasm, thereby downregulating the inflammatory response.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary targets and its downstream effects on inflammatory and metabolic pathways.
| Target/Assay | Parameter | Value | Reference |
| IKK-α | pIC50 | 6.4 | [1] |
| IKK-β | pIC50 | 7.0 | [1] |
| IKK-ε | pIC50 | <4.8 | [1] |
| LPS-stimulated TNF-α secretion (human PBMCs) | pIC50 | 6.1 | [2] |
| LPS-stimulated IL-1β secretion (human PBMCs) | pIC50 | 6.4 | [2] |
| LPS-stimulated IL-6 secretion (human PBMCs) | pIC50 | 5.7 | [2] |
| TNF-α-induced NF-κB nuclear translocation (human lung fibroblast cells) | pIC50 | 5.7 | [2] |
| SREBP-1 expression (cultured primary human hepatocytes) | IC50 | 1.71 µM | [2] |
| SREBP-2 expression (cultured primary human hepatocytes) | IC50 | 3.43 µM | [2] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Downstream Signaling Pathways
The NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target of this compound. By inhibiting IKK, this compound effectively blocks the downstream activation of NF-κB and the subsequent transcription of inflammatory mediators. This is particularly relevant in the context of NASH, where chronic inflammation is a key driver of disease progression.
SREBP-Mediated Lipogenesis Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that regulate the synthesis of fatty acids and cholesterol. In NASH, there is an upregulation of de novo lipogenesis, driven in part by SREBP-1c. This compound has been shown to inhibit the expression of SREBP-1 and SREBP-2. While the direct mechanism of this inhibition is not fully elucidated, it is likely linked to the anti-inflammatory effects of IKK inhibition, as inflammation is known to promote SREBP activation. By reducing SREBP expression, this compound can potentially mitigate hepatic steatosis.
References
HPN-01 (CAS: 928655-63-4): A Technical Guide to a Selective IKK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPN-01, identified by CAS number 928655-63-4, is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By targeting IKK-α, IKK-β, and to a lesser extent IKK-ε, this compound modulates key signaling pathways involved in inflammation and metabolism. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data in models of autoimmune disease, and its progression into clinical development for non-alcoholic steatohepatitis (NASH). Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.
Introduction
Inflammation is a critical biological process that, when dysregulated, contributes to a wide range of pathologies, including autoimmune diseases and metabolic disorders such as non-alcoholic steatohepatitis (NASH). The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, a master orchestrator of inflammatory responses. This compound has emerged as a selective inhibitor of the IKK complex, demonstrating therapeutic potential in preclinical models and is currently under investigation in clinical trials. This document serves as an in-depth technical resource for researchers and drug developers interested in this compound.
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the IKK complex, which is composed of the catalytic subunits IKK-α and IKK-β, and the regulatory subunit NEMO (NF-κB essential modulator). This compound demonstrates potent inhibitory activity against IKK-α and IKK-β, and weaker activity against IKK-ε.
Inhibition of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target of this compound. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex is activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory and immune-related genes. This compound, by inhibiting IKK-α and IKK-β, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene expression.
HPN-01: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective IKK Inhibitor
HPN-01 is a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. This compound's targeted inhibition of IKK makes it a valuable tool for researchers studying NF-κB signaling and a potential therapeutic agent for related pathologies, with current clinical development focused on non-alcoholic steatohepatitis (NASH).
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 401.87 g/mol |
| Chemical Formula | C₁₉H₁₆ClN₃O₃S |
Mechanism of Action and Biological Activity
This compound exerts its effects by selectively inhibiting the catalytic activity of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ). In the canonical NF-κB pathway, IKKβ is the primary kinase responsible for phosphorylating the inhibitory IκBα protein. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival.
By inhibiting IKK, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity.
Inhibitory Activity
This compound has demonstrated potent and selective inhibition of IKK isoforms.
| Target | pIC₅₀ | IC₅₀ |
| IKK-α | 6.4 | - |
| IKK-β | 7.0 | - |
| IKK-ε | <4.8 | - |
| SREBP-1 (in human primary hepatocytes) | - | 1.71 µM |
| SREBP-2 (in human primary hepatocytes) | - | 3.43 µM |
pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
This compound also effectively suppresses the secretion of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) and inhibits TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells.
| Cellular Effect | pIC₅₀ |
| Inhibition of LPS-stimulated TNF-α secretion from human PBMCs | 6.1 |
| Inhibition of LPS-stimulated IL-1β secretion from human PBMCs | 6.4 |
| Inhibition of LPS-stimulated IL-6 secretion from human PBMCs | 5.7 |
| Inhibition of TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells | 5.7 |
Signaling Pathway
The following diagram illustrates the canonical NF-κB signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of IKK inhibitors like this compound. Specific parameters such as cell types, concentrations, and incubation times may need to be optimized for your experimental system.
LPS-Stimulated Cytokine Secretion Assay in Human PBMCs
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells stimulated with LPS.
Workflow:
Methodology:
-
Isolation of PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Add the desired concentrations of this compound to the wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percentage of cytokine inhibition against the log concentration of the compound.
TNF-α-Induced NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with TNF-α and the inhibitory effect of the compound.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., human lung fibroblasts, HeLa cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells for each condition.
Inhibition of SREBP-1 and SREBP-2 Expression in Primary Human Hepatocytes
This experiment assesses the effect of this compound on the expression of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors in lipid metabolism.
Methodology:
-
Hepatocyte Culture: Culture primary human hepatocytes according to standard protocols.
-
Compound Treatment: Treat the hepatocytes with different concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Wash the cells and lyse them to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the precursor and mature forms of SREBP-1 and SREBP-2.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to normalize the results.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of SREBP-1 and SREBP-2.
Conclusion
This compound is a well-characterized selective IKK inhibitor with potent activity in cellular assays. Its ability to modulate the NF-κB signaling pathway and lipid metabolism makes it a valuable research tool and a promising therapeutic candidate for inflammatory diseases such as NASH. The provided protocols offer a foundation for researchers to further investigate the biological effects of this compound and similar molecules.
HPN-01 for Non-Alcoholic Fatty Liver Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a burgeoning global health crisis, characterized by the accumulation of fat in the liver of individuals with minimal to no alcohol consumption. A significant portion of NAFLD patients progress to non-alcoholic steatohepatitis (NASH), a more severe form of the disease involving inflammation and liver cell damage, which can lead to cirrhosis, liver failure, and hepatocellular carcinoma. The complex pathophysiology of NAFLD, involving metabolic dysregulation, inflammation, and fibrosis, has made the development of effective therapeutics challenging. HPN-01, a first-in-class drug candidate from Hepanova, is an orally administered small molecule being investigated for the treatment of NASH.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and relevant experimental protocols to support further research and development in the field.
Mechanism of Action
This compound is a dual inhibitor of Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and SREBP-2.[2] SREBPs are key transcription factors that regulate the expression of genes involved in lipogenesis and cholesterol synthesis. In the context of NAFLD, aberrant activation of SREBP-1c, a major isoform of SREBP-1, drives de novo lipogenesis in the liver, contributing to hepatic steatosis. SREBP-2, on the other hand, is a master regulator of cholesterol homeostasis. By inhibiting both SREBP-1 and SREBP-2, this compound aims to reduce the synthesis of fatty acids and cholesterol in the liver, thereby addressing the primary metabolic driver of NAFLD.
Additionally, this compound is reported to target IκB kinase (IKK).[3] The IKK complex is a central component of the NF-κB signaling pathway, a critical regulator of inflammation. In NASH, chronic inflammation is a key driver of liver injury and fibrosis. By inhibiting IKK, this compound may also exert anti-inflammatory effects, offering a multi-faceted approach to treating NASH.
Signaling Pathway of this compound in NAFLD
Caption: Proposed mechanism of action of this compound in NAFLD.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound in addressing key pathological features of NAFLD. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | IC50 (µM) | Reference |
| SREBP-1 Inhibition | Primary Human Hepatocytes | SREBP-1 Expression | 1.71 | [4] |
| SREBP-2 Inhibition | Primary Human Hepatocytes | SREBP-2 Expression | 3.43 | [4] |
| Lipid Droplet Biogenesis Inhibition | Huh7 Cells | Lipid Droplet Content | 0.25 | [5] |
| Adiponectin Secretion | 3T3-L1 Adipocytes | Secreted Adiponectin | 0.32 | [5] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
| Parameter | Control (NCD) | Vehicle (HFD) | This compound (HFD) | % Change (vs. Vehicle) | Reference |
| Body Weight (g) | ~28 | ~45 | ~35 | ~ -22% | [5] |
| Visceral Fat | Low | High | Reduced | Not Quantified | [5] |
| Hepatic Cholesterol | Normal | Elevated | Reduced | Not Quantified | [5] |
| NAFLD Activity Score | Low | High | Reduced | Not Quantified | [5] |
| - Steatosis | Low | High | Reduced | Not Quantified | [5] |
| - Ballooning | Low | High | Reduced | Not Quantified | [5] |
| - Inflammation | Low | High | Reduced | Not Quantified | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments based on available information and standard laboratory practices.
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice through a high-fat diet, a commonly used model to mimic the metabolic and hepatic characteristics of human NAFLD.
Experimental Workflow:
Caption: Workflow for the HFD-induced NAFLD mouse model and this compound treatment.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
Normal chow diet (NCD)
-
High-fat diet (HFD), e.g., D12492 (60% kcal from fat)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with free access to NCD and water.
-
Dietary Induction:
-
Divide mice into two main groups: NCD and HFD.
-
Feed the respective diets for 16 weeks to induce the NAFLD phenotype in the HFD group.
-
Monitor body weight weekly.
-
-
Treatment:
-
After 16 weeks of dietary induction, divide the HFD group into two subgroups: HFD + Vehicle and HFD + this compound.
-
Administer this compound or vehicle daily via oral gavage for 8 weeks.
-
-
Endpoint Analysis:
-
At the end of the treatment period, fast mice overnight.
-
Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, triglycerides, cholesterol).
-
Euthanize mice and collect liver and adipose tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).
-
Snap-freeze the remaining liver tissue in liquid nitrogen for molecular analysis (qPCR and Western blot).
-
In Vitro Inhibition of SREBP Expression
This protocol outlines a method to assess the inhibitory effect of this compound on SREBP-1 and SREBP-2 expression in primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' E Medium with supplements)
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and instrument
-
Primers for SREBP-1, SREBP-2, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Thaw and plate primary human hepatocytes according to the supplier's instructions. Allow cells to attach and recover for 24-48 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Treat hepatocytes with varying concentrations of this compound or DMSO (vehicle control) for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for SREBP-1, SREBP-2, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative expression of SREBP-1 and SREBP-2 in treated versus control cells.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of SREBP-1 and SREBP-2 expression.
Western Blot for Lipogenic Enzymes
This protocol describes the detection of key lipogenic enzymes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD-1), in liver tissue or cultured hepatocytes by Western blotting.
Materials:
-
Liver tissue homogenates or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against FASN, SCD-1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize liver tissue or lyse cells in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound represents a promising therapeutic candidate for NAFLD and NASH by targeting the key pathways of de novo lipogenesis and inflammation. The preclinical data suggest that this compound can effectively reduce hepatic steatosis and related metabolic and inflammatory markers. The provided experimental protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other SREBP inhibitors. As this compound progresses through clinical development, it holds the potential to address a significant unmet medical need for patients with NAFLD and NASH.
References
- 1. SREBP-1c, regulated by the insulin and AMPK signaling pathways, plays a role in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of SREBPs in Liver Diseases: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
HPN-01 in NASH Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and fibrosis, for which there is currently no approved pharmacotherapy. HPN-01 is a first-in-class, orally administered small molecule inhibitor of IκB kinase (IKK) under development by Hepanova for the treatment of NASH and liver fibrosis.[1][2] Preclinical evidence suggests that by targeting the IKK/NF-κB signaling pathway, this compound can modulate key drivers of NASH pathogenesis, including inflammation, lipogenesis, and fibrosis. This technical guide provides a comprehensive overview of the preclinical evaluation of an IKK inhibitor, representative of this compound, in established NASH models.
Introduction to this compound and its Target: IKK
This compound is an investigational therapeutic that targets the IκB kinase (IKK) complex. This complex, particularly the IKKβ subunit, is a critical upstream regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] In the context of NASH, various stimuli such as excess free fatty acids, inflammatory cytokines (e.g., TNF-α), and gut-derived endotoxins can activate the IKK complex in liver cells.[4][5] This activation leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and promote the transcription of a wide array of pro-inflammatory and pro-fibrotic genes.[1][3] By inhibiting IKK, this compound is designed to block this cascade, thereby reducing liver inflammation, decreasing de novo lipogenesis, and attenuating the progression of liver fibrosis.[1][2]
Preclinical Evaluation of IKK Inhibition in NASH Models
The preclinical assessment of a NASH therapeutic candidate like this compound typically involves in vivo studies using well-characterized animal models that recapitulate the key features of human NASH.
Representative Preclinical Models for NASH Research
A variety of preclinical models are utilized to induce NASH pathology. These can be broadly categorized as diet-induced, genetically modified, or a combination thereof.
| Model | Description | Key Features | Advantages | Limitations |
| High-Fat, High-Sugar Diet (e.g., Western Diet) | Wild-type mice (e.g., C57BL/6J) are fed a diet rich in fat (often trans-fats), sucrose, and fructose. | Obesity, insulin resistance, steatosis, mild to moderate inflammation and fibrosis. | Closely mimics the metabolic drivers of human NASH. | Fibrosis development can be slow and may not progress to advanced stages. |
| Methionine and Choline Deficient (MCD) Diet | Mice are fed a diet lacking methionine and choline. | Severe steatohepatitis, inflammation, and robust fibrosis. | Rapid and robust induction of fibrosis. | Does not induce obesity or insulin resistance; significant weight loss is observed. |
| Carbon Tetrachloride (CCl4) Induced Fibrosis | CCl4 is administered to induce chronic liver injury. | Significant and progressive liver fibrosis. | Potent inducer of fibrosis. | Does not fully replicate the metabolic aspects of NASH. |
| STAM™ Model | Combination of streptozotocin (induces diabetes) and a high-fat diet in neonatal mice. | Steatosis, inflammation, fibrosis, and progression to hepatocellular carcinoma (HCC). | Represents the full spectrum of NASH progression. | Technically complex to establish. |
Experimental Protocols
Below are generalized experimental protocols for evaluating an IKK inhibitor in a diet-induced NASH model.
-
Animal Model: Male C57BL/6J mice, 8-10 weeks of age.
-
Acclimation: Animals are acclimated for one week with ad libitum access to standard chow and water.
-
NASH Induction: Mice are switched to a high-fat, high-fructose diet (e.g., 60% kcal from fat, 20% kcal from fructose in drinking water) for a period of 16-24 weeks to induce NASH with fibrosis.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% methylcellulose in water)
-
IKK Inhibitor (e.g., this compound) at various dose levels (e.g., 10, 30, 100 mg/kg), administered orally once daily.
-
-
Treatment Duration: Treatment is typically initiated after the establishment of NASH pathology (e.g., after 12 weeks of diet) and continued for 4-12 weeks.
-
Endpoint Analysis:
-
Metabolic Parameters: Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.
-
Serum Biochemistry: Blood is collected at termination for analysis of liver enzymes (ALT, AST), triglycerides, and cholesterol.
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and hepatocyte ballooning (NAFLD Activity Score - NAS), and with Sirius Red for evaluation of fibrosis.
-
Gene Expression Analysis: A portion of the liver tissue is snap-frozen for RNA extraction and subsequent analysis of genes related to inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Acta2, Timp1) by quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Western blotting can be performed on liver lysates to assess the phosphorylation of IκBα and other downstream targets of the NF-κB pathway.
-
Representative Preclinical Data for an IKK Inhibitor
The following tables present illustrative quantitative data that would be expected from a successful preclinical study of an IKK inhibitor in a diet-induced NASH model.
Table 1: Effects on Metabolic Parameters and Liver Enzymes
| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
| Body Weight (g) | 25 ± 2 | 45 ± 4 | 40 ± 3 |
| Fasting Glucose (mg/dL) | 100 ± 10 | 180 ± 20 | 140 ± 15 |
| ALT (U/L) | 40 ± 5 | 150 ± 25 | 80 ± 10 |
| AST (U/L) | 60 ± 8 | 200 ± 30 | 110 ± 15 |
| Liver Triglycerides (mg/g) | 20 ± 3 | 100 ± 15 | 50 ± 8 |
| p < 0.05 compared to NASH Diet + Vehicle |
Table 2: Histological Assessment of Liver Injury
| Parameter | Chow + Vehicle | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
| NAFLD Activity Score (NAS) | 0.5 ± 0.2 | 6.5 ± 0.8 | 3.0 ± 0.5 |
| Steatosis (0-3) | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.5 ± 0.2 |
| Lobular Inflammation (0-3) | 0.1 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 |
| Hepatocyte Ballooning (0-2) | 0 | 1.2 ± 0.2 | 0.5 ± 0.1 |
| Fibrosis Stage (0-4) | 0 | 2.5 ± 0.5 | 1.0 ± 0.3 |
| p < 0.05 compared to NASH Diet + Vehicle |
Table 3: Effects on Hepatic Gene Expression (Fold Change vs. Chow)
| Gene | NASH Diet + Vehicle | NASH Diet + IKK Inhibitor (30 mg/kg) |
| Tnf-α (Inflammation) | 8.0 ± 1.2 | 2.5 ± 0.5 |
| Ccl2 (Inflammation) | 10.0 ± 1.5 | 3.0 ± 0.6 |
| Col1a1 (Fibrosis) | 12.0 ± 2.0 | 4.0 ± 0.8 |
| Acta2 (α-SMA, Fibrosis) | 15.0 ± 2.5 | 5.0 ± 1.0 |
| *p < 0.05 compared to NASH Diet + Vehicle |
Signaling Pathways and Experimental Workflows
IKK/NF-κB Signaling Pathway in NASH Pathogenesis
The following diagram illustrates the central role of the IKK/NF-κB pathway in mediating the inflammatory and fibrotic responses in NASH. This compound, as an IKK inhibitor, is positioned to block this cascade.
Caption: IKK/NF-κB signaling in NASH and the inhibitory action of this compound.
Preclinical Drug Discovery and Development Workflow for a NASH Therapeutic
The diagram below outlines a typical workflow for the preclinical development of a NASH drug candidate like this compound.
References
- 1. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of IκB kinases and TANK-binding kinase 1 in hepatic lipid metabolism and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction and Molecular Regulation in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
HPN-01: A Novel IKK-β Inhibitor for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Liver fibrosis, a progressive pathological process characterized by the excessive accumulation of extracellular matrix, represents a major global health challenge with no approved specific therapies.[1] A key driver of fibrogenesis is the activation of hepatic stellate cells (HSCs), a process orchestrated by a complex network of signaling pathways, prominently featuring inflammatory and metabolic cascades.[2] HPN-01, a first-in-class drug candidate from Hepanova, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH) and associated liver fibrosis.[3] This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action as a potent and selective I-kappa-B kinase beta (IKK-β) inhibitor, its potential impact on sterol regulatory element-binding protein (SREBP) signaling, and the design of its initial clinical evaluation.
Introduction to this compound
This compound is an orally administered small molecule developed by Hepanova Inc. for the treatment of NASH and liver fibrosis.[3][4] It has received clinical trial approval from both the U.S. Food and Drug Administration (FDA) and the National Medical Products Administration (NMPA) of China.[3] The initial Phase I clinical trial was a randomized, double-blind, placebo-controlled, single and multiple ascending dose (SAD/MAD) study in healthy volunteers, designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[3][5]
Mechanism of Action: Targeting Key Fibrogenic Pathways
Preclinical data indicate that this compound is a potent and selective inhibitor of IKK-β, a critical kinase in the nuclear factor-kappa B (NF-κB) signaling pathway.[6] The NF-κB pathway is a central regulator of inflammation, a key process in the initiation and progression of liver fibrosis.[7][8] By inhibiting IKK-β, this compound is expected to suppress the inflammatory cascade that contributes to HSC activation and subsequent matrix deposition.[7]
Furthermore, this compound has been shown to inhibit the expression of SREBP-1 and SREBP-2, master transcriptional regulators of lipid and cholesterol biosynthesis.[6][9] Dysregulation of these pathways is a hallmark of NAFLD and NASH, and their inhibition may contribute to reducing hepatic steatosis, a precursor to fibrosis.[4][10]
Quantitative Data on this compound Activity
The following table summarizes the available in vitro potency and selectivity data for this compound.
| Target | Parameter | Value | Reference |
| IKK-α | pIC50 | 6.4 | [6] |
| IKK-β | pIC50 | 7.0 | [6] |
| IKK-ε | pIC50 | <4.8 | [6] |
| SREBP-1 (in primary human hepatocytes) | IC50 | 1.71 μM | [6] |
| SREBP-2 (in primary human hepatocytes) | IC50 | 3.43 μM | [6] |
| LPS-stimulated TNF-α secretion (human PBMCs) | pIC50 | 6.1 | [6] |
| LPS-stimulated IL-1β secretion (human PBMCs) | pIC50 | 6.4 | [6] |
| LPS-stimulated IL-6 secretion (human PBMCs) | pIC50 | 5.7 | [6] |
| TNF-α-induced NF-κB nuclear translocation (human lung fibroblasts) | pIC50 | 5.7 | [6] |
This compound demonstrates over 50-fold selectivity for IKK-α/β over a panel of more than 50 other kinases, including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2.[6]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound in the context of liver fibrosis.
References
- 1. TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. [PDF] PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics | Semantic Scholar [semanticscholar.org]
- 4. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDGF signaling pathway in hepatic fibrosis pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IκB kinase-beta inhibitor attenuates hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
HPN-01: A Technical Whitepaper on its Inhibitory Effects on Inflammatory Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), a critical enzyme in the NF-κB signaling pathway that plays a central role in the production of pro-inflammatory cytokines. Preclinical data indicate that this compound effectively suppresses the secretion of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This document provides a comprehensive overview of the available data on this compound's effects on inflammatory cytokine production, its mechanism of action, and detailed representative experimental protocols for its evaluation.
Introduction to this compound and Inflammatory Cytokines
Inflammatory cytokines are a broad category of signaling molecules that are crucial mediators of the inflammatory response. While essential for host defense, dysregulated cytokine production is a hallmark of numerous chronic inflammatory diseases. The NF-κB signaling pathway is a primary driver of pro-inflammatory cytokine gene expression. This compound, developed by Hepanova Inc., is a first-in-class drug candidate that targets the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation.[1] By inhibiting IKK, this compound aims to attenuate the inflammatory cascade, making it a promising therapeutic agent for conditions such as non-alcoholic steatohepatitis (NASH).[1][2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified against IKK isoforms and its effect on cytokine secretion from human peripheral blood mononuclear cells (PBMCs). The available data is summarized below.
Table 1: this compound Inhibitory Activity against IKK Isoforms
| Target | pIC50 |
| IKK-α | 6.4 |
| IKK-β | 7.0 |
| IKK-ε | <4.8 |
| Source: MedchemExpress.com.[3] |
Table 2: this compound Inhibition of LPS-Stimulated Cytokine Secretion from Human PBMCs
| Cytokine | pIC50 |
| TNF-α | 6.1 |
| IL-1β | 6.4 |
| IL-6 | 5.7 |
| Source: MedchemExpress.com.[3] |
This compound also demonstrates inhibition of TNF-α-induced NF-κB nuclear translocation in human lung fibroblast cells with a pIC50 of 5.7.[3]
Mechanism of Action: IKK/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the IKK complex, which is a central component of the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS) or TNF-α, the IKK complex phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By inhibiting IKK, this compound prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking the downstream production of these inflammatory mediators.
Experimental Protocols
The following are representative, detailed protocols for evaluating the effect of this compound on inflammatory cytokine production, based on standard methodologies for similar compounds.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate primary human immune cells for in vitro stimulation.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Whole blood from healthy donors
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion.
-
Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
In Vitro Stimulation and this compound Treatment
Objective: To assess the dose-dependent effect of this compound on cytokine production in stimulated PBMCs.
Materials:
-
Isolated human PBMCs (1 x 10^6 cells/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock)
-
96-well cell culture plates
-
Complete RPMI 1640 medium
Protocol:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium from the stock solution.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO at the same final concentration) to the appropriate wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator to allow for pre-treatment with the inhibitor.
-
Prepare a working solution of LPS at a concentration that induces a robust cytokine response (e.g., 100 ng/mL).
-
Add 50 µL of the LPS working solution to the stimulated wells. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis and store at -80°C.
Cytokine Quantification
Objective: To measure the concentration of TNF-α, IL-1β, and IL-6 in the cell culture supernatants.
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
Representative ELISA Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the collected supernatants and a serial dilution of the recombinant cytokine standard to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the detection antibody conjugated to an enzyme (e.g., biotinylated anti-human TNF-α).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add avidin-horseradish peroxidase (HRP) or a similar enzyme conjugate.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Plot the dose-response curve of this compound concentration versus percentage of cytokine inhibition to determine the IC50 value.
Conclusion
This compound is a potent and selective IKK inhibitor that demonstrates significant in vitro activity in suppressing the production of key pro-inflammatory cytokines. Its mechanism of action, through the inhibition of the IKK/NF-κB signaling pathway, provides a strong rationale for its development as a therapeutic agent for inflammatory diseases. The data and representative protocols presented in this whitepaper offer a foundational understanding for researchers and drug development professionals interested in the further investigation and application of this compound. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
HPN-01 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
HPN-01 is a potent and selective inhibitor of IκB kinase (IKK), targeting IKK-α and IKK-β with high affinity.[1][2] By inhibiting the IKK complex, this compound effectively blocks the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival. Additionally, this compound has been shown to inhibit the expression of sterol regulatory element-binding proteins (SREBPs), key transcription factors in lipid metabolism.[2][3] These characteristics make this compound a promising candidate for the therapeutic intervention in inflammatory diseases and metabolic disorders such as non-alcoholic steatohepatitis (NASH).[3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its effects on cell viability, NF-κB signaling, and target gene expression.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay | Value | Unit | Reference |
| IKK-α | Kinase Assay | 6.4 | pIC50 | [1][2] |
| IKK-β | Kinase Assay | 7.0 | pIC50 | [1][2] |
| IKK-ε | Kinase Assay | <4.8 | pIC50 | [1][2] |
| SREBP-1 Expression | Human Primary Hepatocytes | 1.71 | IC50 (µM) | [2][3] |
| SREBP-2 Expression | Human Primary Hepatocytes | 3.43 | IC50 (µM) | [2][3] |
| LPS-stimulated TNF-α secretion | Human PBMCs | 6.1 | pIC50 | [2] |
| LPS-stimulated IL-1β secretion | Human PBMCs | 6.4 | pIC50 | [2] |
| LPS-stimulated IL-6 secretion | Human PBMCs | 5.7 | pIC50 | [2] |
| TNF-α-induced NF-κB nuclear translocation | Human Lung Fibroblasts | 5.7 | pIC50 | [2] |
Signaling Pathway Diagram
Caption: this compound inhibits the IKK complex, preventing NF-κB activation and SREBP expression.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a given cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HepG2, RAW 264.7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range would be 0.01 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the effect of this compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
This compound stock solution
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Chamber slides or 96-well imaging plates
-
Stimulant (e.g., TNF-α, LPS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope
Procedure:
-
Seed cells on chamber slides or in an imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 20 ng/mL TNF-α) for 30-60 minutes. Include an unstimulated control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-p65 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the slides or image the plate using a fluorescence microscope.
-
Analyze the images for the localization of p65 (cytoplasmic vs. nuclear).
Cytokine Secretion Assay (ELISA)
This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
Materials:
-
This compound stock solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-1β, IL-6)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate. For PBMCs, a density of 1 x 10⁵ cells/well is recommended.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include an unstimulated control.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Perform the ELISA for the desired cytokines according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine from a standard curve and determine the percentage of inhibition by this compound compared to the stimulated vehicle control.
Experimental Workflow Diagram
References
- 1. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 5. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
Application Notes and Protocols: HPN-01 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN-01 is a potent and selective small molecule inhibitor of IκB kinase (IKK).[1][2][3] It demonstrates inhibitory activity against IKK-α, IKK-β, and IKK-ε.[1][2][3] Due to its role in modulating the NF-κB signaling pathway, a key regulator of inflammation and immune responses, this compound is a valuable tool for research in immunology, oncology, and metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with a summary of its activity and mechanism of action.
Mechanism of Action
This compound exerts its effects by inhibiting the IKK complex, which is a central component of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[4][5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), activate the IKK complex.[5][6] The activated IKK complex then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome.[4][5] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of target genes involved in inflammation, cell survival, and immune responses.[4][5][6] this compound, by inhibiting IKK-α and IKK-β, prevents the phosphorylation and degradation of IκB, thereby blocking NF-κB nuclear translocation and subsequent gene expression.[1]
Data Presentation
The inhibitory activity of this compound has been quantified against its primary kinase targets and in various cell-based assays. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and IC50 values.
| Target / Assay | Cell Type | Value | Unit | Reference |
| Kinase Activity | ||||
| IKK-α | N/A (Biochemical Assay) | 6.4 | pIC50 | [1][3] |
| IKK-β | N/A (Biochemical Assay) | 7.0 | pIC50 | [1][3] |
| IKK-ε | N/A (Biochemical Assay) | <4.8 | pIC50 | [1][3] |
| Cell-Based Assays | ||||
| SREBP-1 Expression | Primary Human Hepatocytes | 1.71 | IC50 (µM) | [1][2] |
| SREBP-2 Expression | Primary Human Hepatocytes | 3.43 | IC50 (µM) | [1][2] |
| LPS-stimulated TNF-α secretion | Human PBMCs | 6.1 | pIC50 | [1] |
| LPS-stimulated IL-1β secretion | Human PBMCs | 6.4 | pIC50 | [1] |
| LPS-stimulated IL-6 secretion | Human PBMCs | 5.7 | pIC50 | [1] |
| TNF-α-induced NF-κB translocation | Human Lung Fibroblasts | 5.7 | pIC50 | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 401.87 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound powder, add 248.8 µL of DMSO. Calculation: (1 mg / 401.87 g/mol ) / (10 mmol/L) = 0.0002488 L = 248.8 µL
-
Vortex thoroughly to dissolve the powder completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
-
2. General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells with this compound. The final concentration of this compound and the treatment duration should be optimized for each cell type and experimental design.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells ready for treatment
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. b. Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM in 2 mL of medium, you can first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution, and then add 2 µL of this 1 mM solution to the 2 mL of culture medium.[2] c. Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experiment.
-
Cell Treatment: a. Aspirate the old medium from the cells. b. Wash the cells once with sterile PBS (optional, depending on the experiment). c. Add the pre-warmed complete medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting, qRT-PCR, ELISA, or cell viability assays.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 3. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPN-01 Administration in Mouse Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocyte ballooning, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. HPN-01 is a novel therapeutic agent with a dual mechanism of action, inhibiting both Sterol Regulatory Element-Binding Proteins (SREBP-1 and SREBP-2) and IκB kinase (IKK). This dual action is intended to concurrently reduce lipogenesis and inflammation, two key drivers of NASH pathology.[1] These application notes provide detailed protocols for the administration and efficacy evaluation of this compound in established mouse models of NASH.
This compound is an inhibitor of SREBF1 (Sterol regulatory element-binding transcription factor 1) and SREBP-2 (Sterol regulatory element-binding protein 2), which are master regulators of lipid biosynthesis.[1][2] By inhibiting these transcription factors, this compound is expected to decrease hepatic de novo lipogenesis and cholesterol synthesis, thereby reducing steatosis.[3][4][5][6] Additionally, this compound is reported to inhibit IKK, a key kinase in the NF-κB signaling pathway that drives hepatic inflammation.[7][8] This anti-inflammatory action is anticipated to reduce hepatocyte injury and the progression to fibrosis.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of SREBP and IKK inhibitors in mouse models of NASH, illustrating the expected therapeutic effects of this compound.
Table 1: Effect of this compound on Key Biochemical Parameters
| Parameter | Control (Vehicle) | NASH Model (Vehicle) | NASH Model + this compound |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 20 | 70 ± 15 |
| Serum AST (U/L) | 50 ± 8 | 250 ± 30 | 120 ± 25 |
| Liver Triglycerides (mg/g) | 15 ± 3 | 80 ± 10 | 30 ± 5 |
| Liver Cholesterol (mg/g) | 3 ± 0.5 | 12 ± 2 | 5 ± 1 |
*p < 0.05 compared to NASH Model (Vehicle). Data are presented as mean ± standard deviation. These are representative data based on findings from studies on SREBP and IKK inhibitors.[7][8][9]
Table 2: Effect of this compound on Histological Scoring of Liver Biopsies
| Histological Feature | Control | NASH Model (Vehicle) | NASH Model + this compound |
| Steatosis (0-3) | 0.2 ± 0.1 | 2.8 ± 0.3 | 1.2 ± 0.2 |
| Lobular Inflammation (0-3) | 0.1 ± 0.1 | 2.5 ± 0.4 | 1.0 ± 0.3 |
| Hepatocyte Ballooning (0-2) | 0.0 ± 0.0 | 1.8 ± 0.2 | 0.5 ± 0.2 |
| NAFLD Activity Score (NAS) | 0.3 ± 0.2 | 7.1 ± 0.7 | 2.7 ± 0.5 |
| Fibrosis Stage (0-4) | 0.1 ± 0.1 | 2.5 ± 0.5 | 1.0 ± 0.4* |
*p < 0.05 compared to NASH Model (Vehicle). The NAFLD Activity Score (NAS) is the sum of scores for steatosis, lobular inflammation, and ballooning.[10][11][12] These are representative data based on findings from studies on SREBP and IKK inhibitors.
Table 3: Effect of this compound on Hepatic Gene Expression of Key Fibrotic and Lipogenic Markers
| Gene | Control | NASH Model (Vehicle) | NASH Model + this compound |
| Col1a1 (Collagen, type I, alpha 1) | 1.0 ± 0.2 | 8.5 ± 1.5 | 3.0 ± 0.8 |
| Acta2 (α-SMA) | 1.0 ± 0.3 | 6.2 ± 1.1 | 2.5 ± 0.6 |
| Tgf-β1 (Transforming growth factor beta 1) | 1.0 ± 0.2 | 4.8 ± 0.9 | 2.1 ± 0.5 |
| Srebf1 (SREBP-1c) | 1.0 ± 0.3 | 3.5 ± 0.7 | 1.2 ± 0.4 |
| Fasn (Fatty acid synthase) | 1.0 ± 0.4 | 4.2 ± 0.8 | 1.5 ± 0.5* |
*p < 0.05 compared to NASH Model (Vehicle). Gene expression is shown as fold change relative to the control group. These are representative data based on findings from studies on SREBP and IKK inhibitors.[7][13][14]
Experimental Protocols
I. Induction of NASH in Mouse Models
Two well-established models are presented: a diet-induced model that recapitulates the metabolic aspects of NASH and a chemical-induced model for rapid fibrosis development.
A. Diet-Induced NASH Model
This protocol utilizes a diet high in fat, fructose, and cholesterol to induce a NASH phenotype that closely mimics human disease progression.[15][16][17]
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Control diet (Standard chow).
-
NASH-inducing diet (e.g., Gubra-Amylin NASH Diet - 40% fat kcal, 22% fructose, 2% cholesterol).[17]
-
Sterile water.
-
Animal housing with a 12-hour light/dark cycle.
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Randomly assign mice to two groups: Control and NASH.
-
Provide the Control group with standard chow and the NASH group with the NASH-inducing diet.
-
Provide sterile water ad libitum to both groups.
-
Continue the respective diets for 12-24 weeks to establish the NASH phenotype with fibrosis.[15]
-
Monitor body weight and food intake weekly.
B. Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This model is used to rapidly induce liver fibrosis and is suitable for evaluating the anti-fibrotic efficacy of this compound.[14]
Materials:
-
Male C57BL/6J mice, 8-10 weeks old.
-
Carbon tetrachloride (CCl₄).
-
Corn oil or olive oil (vehicle).
-
Sterile syringes and needles.
Procedure:
-
Acclimatize mice for one week.
-
Prepare a 10% (v/v) solution of CCl₄ in corn oil.
-
Administer CCl₄ solution (or vehicle for the control group) via intraperitoneal (i.p.) injection at a dose of 0.5-1.0 mL/kg body weight.
-
Repeat injections twice weekly for 4-8 weeks to induce significant liver fibrosis.[14]
-
Monitor mice for signs of distress or significant weight loss.
II. Administration of this compound
Materials:
-
This compound compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Once the NASH phenotype is established (e.g., after 12 weeks on the NASH diet or 4 weeks of CCl₄ injections), divide the NASH model mice into two subgroups: NASH + Vehicle and NASH + this compound.
-
Prepare the this compound formulation in the vehicle at the desired concentration.
-
Administer this compound or vehicle daily via oral gavage. The dose and duration of treatment should be determined based on preliminary dose-ranging studies.
-
Continue the NASH-inducing diet or CCl₄ injections during the treatment period to maintain the disease state.
III. Efficacy Evaluation
A. Biochemical Analysis
1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays:
-
At the end of the study, collect blood via cardiac puncture or retro-orbital bleeding.
-
Allow the blood to clot and centrifuge to separate the serum.
-
Use commercially available colorimetric assay kits to measure ALT and AST levels according to the manufacturer's instructions.[18][19]
2. Liver Triglyceride and Cholesterol Measurement:
-
Excise a portion of the liver and snap-freeze it in liquid nitrogen.
-
Homogenize the liver tissue in a suitable buffer.
-
Extract lipids using a chloroform-methanol mixture.
-
Use commercially available enzymatic kits to quantify triglyceride and cholesterol levels in the lipid extract.[3]
B. Histological Analysis
1. Hematoxylin and Eosin (H&E) Staining:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and section it at 4-5 µm.
-
Stain the sections with H&E to assess steatosis, inflammation, and hepatocyte ballooning.[20]
-
Score the histological features using the NAFLD Activity Score (NAS) system.[12]
2. Masson's Trichrome or Sirius Red Staining:
-
Use adjacent paraffin-embedded liver sections.
-
Stain with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition (fibrosis).[20]
-
Quantify the fibrotic area using image analysis software.
C. Gene Expression Analysis (qRT-PCR)
-
Isolate total RNA from a snap-frozen liver portion using a commercial kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for genes involved in fibrosis (Col1a1, Acta2, Tgf-β1) and lipogenesis (Srebf1, Fasn).
-
Normalize the expression levels to a housekeeping gene (e.g., Gapdh or β-actin).
Visualizations
Signaling Pathway of this compound in NASH
Caption: Proposed mechanism of this compound in NASH.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound in mouse models of NASH.
References
- 1. Inhibiting SCAP/SREBP exacerbates liver injury and carcinogenesis in murine nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Inhibition of nonalcoholic fatty liver disease in mice by selective inhibition of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term inhibition of SREBP-1c expression reverses diet-induced non-alcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. IκB kinase-beta inhibitor attenuates hepatic fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IκB kinase-beta inhibitor attenuates hepatic fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liver Protein Expression in NASH Mice on a High-Fat Diet: Response to Multi-Mineral Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. scantox.com [scantox.com]
- 15. A 3‐week nonalcoholic steatohepatitis mouse model shows elafibranor benefits on hepatic inflammation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hepatic activation of IKK/NFκB signaling induces liver fibrosis via macrophage-mediated chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new NASH model in aged mice with rapid progression of steatohepatitis and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A new method to induce nonalcoholic steatohepatitis (NASH) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Progression and Regression of Hepatic Lesions in a Mouse Model of NASH Induced by Dietary Intervention and Its Implications in Pharmacotherapy [frontiersin.org]
- 20. Estimating Drug Efficacy with a Diet-Induced NASH Model in Chimeric Mice with Humanized Livers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPN-01 in Hepatocyte IKK Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing HPN-01, a potent and selective IKK inhibitor, in hepatocyte research. The protocols detailed below are intended to facilitate the study of the IKK/NF-κB signaling pathway in liver cells, with a particular focus on its role in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD).
Introduction
The IκB kinase (IKK) complex is a critical regulator of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival. In hepatocytes, aberrant IKK/NF-κB signaling is implicated in the pathogenesis of various liver diseases, including NAFLD, by promoting inflammation, steatosis, and fibrosis.[1][2][3] this compound is a selective inhibitor of IKKα and IKKβ, making it a valuable tool for investigating the therapeutic potential of IKK inhibition in liver disease models.[4][5] this compound has been shown to inhibit the expression of sterol regulatory element-binding proteins (SREBP-1 and SREBP-2) in primary human hepatocytes, key transcription factors in lipogenesis.[4] Currently, this compound is under development for the treatment of nonalcoholic steatohepatitis (NASH).[6][7]
Quantitative Data
The following tables summarize the in vitro potency and effects of this compound.
Table 1: this compound Potency against IKK Isoforms
| Target | pIC50 |
| IKKα | 6.4 |
| IKKβ | 7.0 |
| IKKε | <4.8 |
Data sourced from MedchemExpress.com and DC Chemicals.[4][5]
Table 2: this compound IC50 Values in Primary Human Hepatocytes
| Target | IC50 (µM) |
| SREBP-1 Expression | 1.71 |
| SREBP-2 Expression | 3.43 |
Data sourced from MedchemExpress.com.[4]
Table 3: this compound Potency in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Target Cytokine (LPS-stimulated) | pIC50 |
| TNF-α | 6.1 |
| IL-1β | 6.4 |
| IL-6 | 5.7 |
Data sourced from MedchemExpress.com.[4]
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.02 mg of this compound (MW: 401.87 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Culture and Treatment of Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' E Medium with supplements)
-
Hepatocyte maintenance medium
-
Collagen-coated cell culture plates
-
This compound stock solution
-
Pro-inflammatory stimulus (e.g., human TNF-α, LPS)
Procedure:
-
Thawing and Plating: Thaw and plate primary human hepatocytes according to the supplier's protocol on collagen-coated plates.
-
Cell Culture: Culture the hepatocytes in a humidified incubator at 37°C and 5% CO₂. Allow the cells to attach and form a monolayer, typically for 24-48 hours.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in hepatocyte maintenance medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your specific experimental setup. Based on available data, IC50 values for SREBP-1 and SREBP-2 inhibition are 1.71 µM and 3.43 µM, respectively.[4]
-
Pre-treat the hepatocytes with the desired concentrations of this compound for 1-2 hours before adding a pro-inflammatory stimulus.
-
-
Stimulation:
-
After pre-treatment with this compound, add the pro-inflammatory stimulus to the culture medium. For example, stimulate with 10 ng/mL of human TNF-α or 100 ng/mL of LPS.
-
Incubate the cells for the desired time period (e.g., 30 minutes for phosphorylation events, 6-24 hours for gene and protein expression).
-
-
Sample Collection:
-
Supernatants: Collect the cell culture supernatants for cytokine analysis (ELISA) and store at -80°C.
-
Cell Lysates: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) for Western blot analysis or RNA extraction. Store lysates at -80°C.
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
Materials:
-
Cell lysates from Protocol 2
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-SREBP-1, anti-SREBP-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Use appropriate dilutions as recommended by the antibody manufacturer.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Protocol 4: ELISA for Cytokine Quantification
Materials:
-
Cell culture supernatants from Protocol 2
-
ELISA kits for human TNF-α, IL-6, and IL-1β
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples (cell culture supernatants) to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Wash the wells and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Troubleshooting
-
Low cell viability: Ensure proper thawing and handling of cryopreserved hepatocytes. Use pre-warmed media and handle cells gently.
-
High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Variability in ELISA results: Ensure accurate pipetting and consistent incubation times. Use a standard curve for each plate.
-
This compound precipitation: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid cytotoxicity and precipitation.
Conclusion
These application notes and protocols provide a framework for investigating the effects of this compound on IKK signaling in hepatocytes. By utilizing these detailed methodologies, researchers can effectively assess the potential of this compound as a therapeutic agent for liver diseases characterized by inflammation and metabolic dysregulation. The provided quantitative data and visual aids are intended to support experimental design and data interpretation.
References
- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ring finger protein20 regulates hepatic lipid metabolism through protein kinase A-dependent sterol regulatory element binding protein1c degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IκB Kinase-Independent IκBα Degradation Pathway: Functional NF-κB Activity and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting SCAP/SREBP exacerbates liver injury and carcinogenesis in murine nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for HPN-01 in Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a wide range of human diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, making it a prime target for therapeutic intervention. HPN-01 is an experimental small molecule inhibitor of the IκB kinase (IKK) complex, a key upstream activator of the NF-κB pathway. These application notes provide a comprehensive overview of the experimental design for characterizing the anti-inflammatory properties of this compound, including detailed protocols for in vitro and in vivo studies.
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by directly inhibiting the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit IKKγ (also known as NEMO). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting IKK, this compound is expected to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory gene expression program.
Key Experiments and Expected Outcomes
To thoroughly characterize the anti-inflammatory activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Studies:
-
Cell Viability Assay: To determine the cytotoxic potential of this compound and establish a non-toxic working concentration range.
-
NF-κB Reporter Assay: To quantitatively measure the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Western Blot Analysis: To assess the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB p65.
-
Cytokine Production Assay (ELISA): To quantify the reduction in pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6, IL-1β) in response to this compound treatment.
-
Gene Expression Analysis (qPCR): To measure the downregulation of NF-κB target genes involved in inflammation.
In Vivo Studies:
-
LPS-Induced Endotoxemia Mouse Model: A well-established model of systemic inflammation to evaluate the in vivo efficacy of this compound in reducing circulating pro-inflammatory cytokines.
Data Presentation
The following tables summarize the expected quantitative data from the proposed experiments.
Table 1: Effect of this compound on Cell Viability in RAW 264.7 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 85.2 ± 6.1 |
| 50 | 60.4 ± 7.3 |
| 100 | 35.8 ± 8.0 |
Table 2: Inhibition of LPS-Induced NF-κB Luciferase Activity by this compound in HEK293T Cells
| This compound Concentration (µM) | Relative Luciferase Units (RLU) | % Inhibition |
| 0 (LPS only) | 15,840 ± 1,230 | 0 |
| 0.1 | 12,560 ± 980 | 20.7 |
| 1 | 7,890 ± 650 | 50.2 |
| 10 | 2,130 ± 180 | 86.6 |
| 25 | 980 ± 95 | 93.8 |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Primary Human Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle | 25 ± 8 | 15 ± 5 | 10 ± 4 |
| LPS (100 ng/mL) | 3,500 ± 280 | 2,800 ± 210 | 1,500 ± 150 |
| LPS + this compound (1 µM) | 1,800 ± 150 | 1,450 ± 120 | 780 ± 70 |
| LPS + this compound (10 µM) | 450 ± 40 | 320 ± 30 | 180 ± 20 |
Table 4: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Endotoxemia
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |
| Vehicle | 50 ± 15 | 30 ± 10 |
| LPS (1 mg/kg) | 4,200 ± 350 | 3,100 ± 280 |
| LPS + this compound (10 mg/kg) | 2,100 ± 200 | 1,600 ± 150 |
| LPS + this compound (30 mg/kg) | 850 ± 90 | 650 ± 60 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat the cells with increasing concentrations of this compound (0.1 to 100 µM) or vehicle control for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with this compound (1, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Seed primary human monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Pre-treat the cells with this compound (1, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 6 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 4: LPS-Induced Endotoxemia in Mice
-
Acclimate male C57BL/6 mice (8-10 weeks old) for one week.
-
Administer this compound (10 or 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.
-
After 1 hour, inject LPS (1 mg/kg) i.p. to induce systemic inflammation.
-
Two hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Separate the serum by centrifugation.
-
Measure the levels of serum TNF-α and IL-6 using ELISA kits.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizations
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Application Notes and Protocols for HPN-01 Treatment in In Vivo Fatty Liver Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. HPN-01, a first-in-class drug candidate from Hepanova, has emerged as a promising therapeutic agent for NAFLD and NASH.[1] this compound is a potent and selective inhibitor of IκB kinase (IKK), which plays a crucial role in the inflammatory and metabolic pathways underlying the pathogenesis of fatty liver disease.[2][3] By inhibiting IKK, this compound can modulate critical pathways to reverse liver steatosis, reduce inflammation, and alleviate lipid peroxidation, thereby mitigating liver fibrosis and dysfunction.[1]
These application notes provide a comprehensive overview of the preclinical evaluation of this compound in in vivo models of fatty liver disease, including detailed experimental protocols and a summary of key findings. The information presented is intended to guide researchers in designing and executing studies to further investigate the therapeutic potential of this compound and similar IKK inhibitors.
Mechanism of Action of this compound in Fatty Liver Disease
This compound's therapeutic effects in fatty liver disease are primarily attributed to its inhibition of the IκB kinase (IKK) complex. The IKK complex is a key regulator of the NF-κB signaling pathway, which is a central mediator of inflammation. In the context of NAFLD and NASH, the activation of the IKK:NF-κB axis in hepatocytes promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis.[4]
This compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and SREBP-2 in primary human hepatocytes.[5] SREBP-1 is a master regulator of hepatic glucose metabolism and fatty acid synthesis, while SREBP-2 governs cholesterol homeostasis. By downregulating these transcription factors, this compound effectively reduces the synthesis and accumulation of lipids in the liver.
Furthermore, the inhibition of the NF-κB pathway by this compound is expected to suppress the expression of pro-inflammatory cytokines and chemokines in the liver, thereby reducing the inflammatory response that drives the progression from simple steatosis to NASH and fibrosis.
Caption: Signaling pathway illustrating the inhibitory effect of this compound on the IKK/NF-kB axis.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound in a high-fat diet (HFD)-induced mouse model of NAFLD.[5]
Table 1: Effect of this compound on Hepatic and Plasma Lipids
| Parameter | Vehicle (HFD) | This compound (HFD) | % Change vs. Vehicle |
| Hepatic Cholesterol | High | Reduced | ▼ |
| Plasma Cholesterol | High | Reduced | ▼ |
| Plasma Triglycerides | High | Reduced | ▼ |
Table 2: Effect of this compound on Gene Expression in Liver Tissue
| Gene | Vehicle (HFD) | This compound (HFD) | % Change vs. Vehicle |
| SREBP-1 | Upregulated | Downregulated | ▼ |
| Fatty Acid Synthesis Genes | Upregulated | Downregulated | ▼ |
| ICAM1 (CD54) | Upregulated | Downregulated | ▼ |
| IL-1B | Upregulated | Downregulated | ▼ |
| IL-8 | Upregulated | Downregulated | ▼ |
| MCP-1 | Upregulated | Downregulated | ▼ |
| TNF-α | Upregulated | Downregulated | ▼ |
| LIF | Upregulated | Downregulated | ▼ |
| α-SMA | Upregulated | Downregulated | ▼ |
| COL1α1 | Upregulated | Downregulated | ▼ |
Experimental Protocols
The following protocols describe the methodology for inducing a fatty liver model in mice and assessing the efficacy of a therapeutic agent like this compound. These are generalized protocols based on common practices in the field and should be adapted as necessary for specific experimental goals.
Protocol 1: High-Fat Diet-Induced Fatty Liver Model in Mice
Objective: To induce hepatic steatosis, inflammation, and fibrosis in mice through dietary manipulation.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old
-
Normal chow diet (NCD)
-
High-fat diet (HFD), typically 45-60% kcal from fat
-
Metabolic cages for monitoring food and water intake
-
Standard animal housing facilities
Procedure:
-
Acclimatize mice to the animal facility for at least one week, providing ad libitum access to NCD and water.
-
Randomly assign mice to two groups: NCD (control) and HFD.
-
House mice individually or in small groups and provide the respective diets for a period of 8-16 weeks.
-
Monitor body weight, food intake, and water consumption weekly.
-
At the end of the study period, collect blood samples for biochemical analysis and euthanize the mice.
-
Harvest liver tissue for histological analysis, gene expression analysis, and measurement of lipid content.
Caption: Experimental workflow for the high-fat diet-induced fatty liver model.
Protocol 2: Administration of this compound
Objective: To deliver this compound to mice in a consistent and reproducible manner.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.
-
Determine the appropriate dose of this compound based on the body weight of each mouse.
-
Administer this compound or vehicle to the respective groups of mice via oral gavage once daily.
-
Continue the treatment for the duration of the study as defined in the experimental design.
-
Monitor the animals for any adverse effects of the treatment.
Protocol 3: Assessment of Therapeutic Efficacy
Objective: To evaluate the effects of this compound on the key pathological features of fatty liver disease.
Methods:
-
Biochemical Analysis:
-
Measure plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Quantify plasma and hepatic triglyceride and cholesterol levels.
-
-
Histological Analysis:
-
Perform Hematoxylin and Eosin (H&E) staining on liver sections to assess steatosis, inflammation, and hepatocyte ballooning.
-
Use Sirius Red staining to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from liver tissue and perform quantitative real-time PCR (qPCR) to measure the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn), inflammation (e.g., Tnf, Il6), and fibrosis (e.g., Col1a1, Acta2).
-
Caption: Logical relationship of this compound's effects from molecular inhibition to measurable outcomes.
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of NAFLD and NASH by targeting the IKK/NF-κB signaling pathway. The preclinical data indicate that this compound can effectively reduce hepatic steatosis, inflammation, and fibrosis in in vivo models of fatty liver disease. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanism of action of this compound and other IKK inhibitors, with the ultimate goal of developing novel therapies for this widespread and progressive liver disease.
References
- 1. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 2. Pharmacological IKK2 inhibition blocks liver steatosis and initiation of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The hepatocyte IKK:NF-κB axis promotes liver steatosis by stimulating de novo lipogenesis and cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof - Google Patents [patents.google.com]
HPN-01: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN-01 is a selective inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] This pathway is a key regulator of inflammation and is implicated in the pathogenesis of numerous chronic inflammatory diseases, including non-alcoholic steatohepatitis (NASH). This compound is currently under development by Hepanova for the treatment of NASH and has entered Phase I clinical trials.[5][6] Preclinical evidence suggests that inhibition of the IKK/NF-κB axis can ameliorate liver steatosis, inflammation, and fibrosis, making this compound a promising therapeutic candidate for NASH and other inflammatory conditions.[6]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in animal studies, based on available information.
Mechanism of Action: IKK/NF-κB Signaling Pathway
The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator). In the canonical NF-κB pathway, pro-inflammatory stimuli, such as cytokines or pathogen-associated molecular patterns, lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes.
This compound, as a selective IKK inhibitor, blocks the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade. This mechanism is central to its therapeutic potential in inflammatory diseases like NASH.
Quantitative Data
Specific dosage information for this compound in animal studies is not publicly available at this time. However, the following tables provide relevant in vitro potency data for this compound and in vivo dosage information for a comparable IKK inhibitor, which can serve as a reference for study design.
Table 1: In Vitro Activity of this compound
| Target/Assay | pIC50 | IC50 | Cell Type/System | Reference |
| IKK-α | 6.4 | Kinase Assay | [2][3] | |
| IKK-β | 7.0 | Kinase Assay | [2][3] | |
| IKK-ε | <4.8 | Kinase Assay | [2][3] | |
| LPS-stimulated TNF-α secretion | 6.1 | Human PBMCs | [3] | |
| LPS-stimulated IL-1β secretion | 6.4 | Human PBMCs | [3] | |
| LPS-stimulated IL-6 secretion | 5.7 | Human PBMCs | [3] | |
| TNF-α-induced NF-κB nuclear translocation | 5.7 | Human lung fibroblast cells | [3] | |
| SREBP-1 expression | 1.71 µM | Primary human hepatocytes | [4] | |
| SREBP-2 expression | 3.43 µM | Primary human hepatocytes | [4] |
Table 2: Dosage of a Comparable IKK2 Inhibitor in a Mouse Model of Liver Fibrosis
| Compound | Animal Model | Dosage | Route of Administration | Dosing Regimen | Key Findings | Reference |
| IMD-0354 | High-fat diet and LPS-induced liver fibrosis in C57BL/6 mice | 30 mg/kg | Intraperitoneal injection | Daily for 14 days | Significantly improved NAFLD and reduced liver fibrosis. |
Table 3: this compound Clinical Trial Dosage Information (in Healthy Subjects)
| Study Phase | Population | Dosage Range (Single Ascending Dose) | Dosage Range (Multiple Ascending Dose) | Route of Administration |
| Phase I | Healthy Volunteers | 25 mg, 50 mg, 100 mg, 150 mg, 200 mg, 300 mg | 50 mg, 100 mg, 200 mg (once daily for 14 days) | Oral |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a stable and clear solution of this compound for oral or parenteral administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Corn Oil
-
20% SBE-β-CD in Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
Method A: Aqueous Formulation (for oral or parenteral administration) [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add the co-solvents in the following order, vortexing after each addition to ensure complete mixing:
-
10% DMSO (of final volume)
-
40% PEG300 (of final volume)
-
5% Tween-80 (of final volume)
-
-
Add saline to reach the final desired volume (45% of final volume).
-
Vortex the final solution thoroughly. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. The final solution should be clear.
Method B: Captisol® Formulation (for oral or parenteral administration) [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (10% of final volume).
-
Add 90% (of final volume) of a 20% SBE-β-CD in saline solution.
-
Vortex until the this compound is fully dissolved and the solution is clear.
Method C: Oil-based Formulation (for oral administration) [3]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution (10% of final volume).
-
Add 90% (of final volume) of corn oil.
-
Vortex thoroughly to create a uniform suspension or solution.
Note: The solubility of this compound in these formulations is reported to be ≥ 2.5 mg/mL.[3] It is recommended to prepare fresh dosing solutions for each experiment.
Protocol 2: Induction of a NASH Animal Model and Treatment with this compound
Objective: To evaluate the efficacy of this compound in a diet-induced animal model of NASH.
Animal Model: C57BL/6J mice are a commonly used strain for diet-induced NASH models.
Experimental Workflow:
Procedure:
-
Acclimatization: House male C57BL/6J mice (8-10 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week.
-
Model Induction:
-
Control Group: Feed mice a standard chow diet.
-
NASH Model Group: Feed mice a high-fat diet (HFD), often supplemented with fructose in the drinking water, to induce obesity, insulin resistance, and the histopathological features of NASH. The duration of the diet can range from 8 to 24 weeks, depending on the desired severity of the disease.
-
-
This compound Treatment:
-
Based on the available information for a similar IKK inhibitor, a starting dose range of 10-50 mg/kg could be considered for dose-ranging studies.
-
Prepare the this compound dosing solution using one of the methods described in Protocol 1.
-
Administer this compound to a subset of the NASH model group, typically via oral gavage, once daily.
-
Administer the corresponding vehicle solution to another subset of the NASH model group and to the control group.
-
-
Monitoring: Monitor body weight, food and water intake, and general health of the animals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood and liver tissue for analysis.
-
Blood Analysis: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, cholesterol, glucose, and insulin.
-
Liver Histology: Fix a portion of the liver in 10% neutral buffered formalin for paraffin embedding. Prepare tissue sections and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and hepatocyte ballooning. Use Sirius Red or Masson's trichrome staining to evaluate fibrosis.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6, Ccl2) and fibrosis (e.g., Col1a1, Acta2, Timp1).
-
Protein Analysis: Snap-freeze a portion of the liver for protein extraction and Western blot analysis to assess the activation of the NF-κB pathway (e.g., levels of phosphorylated IKK, phosphorylated IκBα, and nuclear NF-κB p65).
-
Conclusion
This compound is a promising IKK inhibitor with a clear mechanism of action relevant to the treatment of NASH. While specific preclinical dosage information is not yet in the public domain, the provided in vitro data, formulation protocols, and information on a comparable inhibitor offer a solid foundation for researchers to design and conduct their own in vivo efficacy studies. The experimental protocols outlined here provide a standard framework for investigating the therapeutic potential of this compound in relevant animal models of NASH. As this compound progresses through clinical development, more detailed preclinical and clinical data are expected to become available.
References
- 1. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 5. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 6. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
HPN-01: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN-01 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex, specifically targeting IKK-α and IKK-β with high affinity.[1][2][3][4][5][6] By inhibiting the IKK complex, this compound effectively blocks the canonical NF-κB signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival. Its selectivity and potency make it a valuable tool for investigating the role of NF-κB signaling in various physiological and pathological processes. This document provides detailed application notes and protocols for the research use of this compound, including its mechanism of action, key experimental data, and methodologies for in vitro and in vivo studies.
This compound is supplied by various vendors for research purposes, including DC Chemicals, TargetMol, and MedchemExpress.[1][2][7] It has been investigated for its therapeutic potential in autoimmune disorders and nonalcoholic fatty liver disease (NAFLD).[7]
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of the IKK complex. In the canonical NF-κB pathway, pro-inflammatory stimuli such as TNF-α or LPS lead to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. This compound, by inhibiting IKK-α and IKK-β, prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the downstream inflammatory cascade.
Quantitative Data
The following tables summarize the reported inhibitory activities of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | pIC50 | Reference |
| IKK-α | 6.4 | [1][2][3][4][5][6] |
| IKK-β | 7.0 | [1][2][3][4][5][6] |
| IKK-ε | <4.8 | [1][2][3][4][5][6] |
Table 2: Cell-Based Assay Performance
| Assay | Cell Type | Stimulus | pIC50 | Reference |
| TNF-α Secretion | Human PBMCs | LPS | 6.1 | [1] |
| IL-1β Secretion | Human PBMCs | LPS | 6.4 | [1] |
| IL-6 Secretion | Human PBMCs | LPS | 5.7 | [1] |
| NF-κB Nuclear Translocation | Human Lung Fibroblasts | TNF-α | 5.7 | [1] |
| Assay | Cell Type | IC50 (µM) | Reference |
| SREBP-1 Expression | Primary Human Hepatocytes | - | 1.71 |
| SREBP-2 Expression | Primary Human Hepatocytes | - | 3.43 |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
This compound is soluble in DMSO.[7] For a 10 mM stock solution, dissolve 4.02 mg of this compound (Molecular Weight: 401.87 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
In Vitro Inhibition of Cytokine Secretion in Human PBMCs
This protocol describes a general method to assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced cytokine secretion in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-1β, and IL-6
Protocol:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final concentration of DMSO should be kept below 0.1% to avoid solvent-induced toxicity.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.
In Vitro NF-κB Nuclear Translocation Assay
This protocol outlines a general immunofluorescence-based method to visualize and quantify the effect of this compound on TNF-α-induced NF-κB nuclear translocation.
Materials:
-
Human lung fibroblast cell line (e.g., MRC-5)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Tumor necrosis factor-alpha (TNF-α)
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Glass coverslips in a 24-well plate
-
Fluorescence microscope
Protocol:
-
Seed human lung fibroblasts onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 30 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm in multiple cells per condition.
Disclaimer
This compound is for research use only and is not intended for human or veterinary use. The information provided in this document is for guidance purposes and may require optimization for specific experimental conditions and cell types. Researchers should always consult relevant literature and safety data sheets before handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 5. abmole.com [abmole.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
Troubleshooting & Optimization
HPN-01 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered during experiments with HPN-01. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is advised to use newly opened, hygroscopic DMSO to ensure optimal solubility.[1]
Q2: What should I do if this compound precipitates when I dilute my DMSO stock solution in an aqueous medium?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue. To mitigate this, it is recommended to first dilute the DMSO stock solution in a gradient.[2] Preheating the stock solution and the aqueous medium to 37°C before dilution can also help prevent precipitation.[2] If precipitation still occurs, sonication or heating can be employed to redissolve the compound.[1][2]
Q3: Are there established formulations to improve the solubility of this compound for in vivo experiments?
A3: Yes, several formulations using co-solvents have been established to improve the solubility of this compound for in vivo studies. These typically involve a multi-step process of adding solvents sequentially. It is recommended to prepare these working solutions fresh on the day of use.[1]
Troubleshooting Guide
Issue: Precipitate formation during preparation of aqueous working solutions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (248.84 mM) | Requires ultrasonic assistance.[1] |
| DMSO | 80 mg/mL (199.07 mM) | Sonication is recommended.[2] |
| DMSO | 90 mg/mL | Requires ultrasonic assistance.[3] |
In Vivo Formulation Protocols
For in vivo experiments, it is crucial to prepare a clear stock solution first and then sequentially add co-solvents. The following protocols yield a clear solution of at least 2.5 mg/mL.[1]
| Protocol | Formulation Composition (v/v) | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.22 mM)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.22 mM)[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.22 mM)[1] |
Experimental Methodologies
Protocol 1: Preparation of a 1 mL Working Solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol details the step-by-step procedure for preparing a common in vivo formulation of this compound.[1]
Experimental Workflow
Caption: Step-by-step workflow for this compound in vivo formulation.
This compound Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of IκB kinase (IKK), with selectivity for IKK-α and IKK-β over IKK-ε.[1][3][4] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the nuclear factor-kappa B (NF-κB) dimer sequestered in the cytoplasm, thereby inhibiting its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[1] This mechanism is central to its therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).[2][5]
Simplified NF-κB Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the NF-κB signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 5. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
HPN-01 Technical Support Center: Optimizing Concentration for Cell Viability
Welcome to the HPN-01 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound, a selective IKK inhibitor, with a focus on optimizing its concentration for accurate cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the IκB kinase (IKK) complex, targeting IKK-α, IKK-β, and to a lesser extent, IKK-ε.[1][2][3] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, blocks the nuclear translocation of the NF-κB transcription factor, a key regulator of inflammatory responses, cell survival, and proliferation.[4]
Q2: What is a recommended starting concentration for this compound in cell culture?
A general starting point for in vitro experiments with a novel inhibitor is to test a wide range of concentrations. Based on its reported IC50 and pIC50 values, a starting range of 10 nM to 10 µM is advisable for initial cell viability assays. For instance, this compound has IC50 values of 1.71 µM and 3.43 µM for the inhibition of SREBP-1 and SREBP-2 expression in primary human hepatocytes, respectively.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at a concentration of up to 100 mg/mL (248.84 mM).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] To prepare working solutions, dilute the stock solution in your cell culture medium. To avoid precipitation, it is good practice to first dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume.[5]
Q4: Can this compound interfere with common cell viability assays like the MTT or MTS assay?
While there is no specific data on this compound interference, some kinase inhibitors have been reported to interfere with tetrazolium-based assays (MTT, MTS). This can be due to off-target effects on cellular metabolism or direct chemical interaction with the assay reagents.[6] It is always recommended to include proper controls, such as a vehicle control (DMSO) and a positive control for cell death. Consider validating your results with an alternative viability assay that relies on a different principle, such as a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results | This compound precipitation: The compound may have precipitated out of solution, especially at higher concentrations or if not properly dissolved. | - Visually inspect the culture medium for any signs of precipitation. - Prepare fresh dilutions from your stock solution, ensuring thorough mixing and pre-warming of the medium.[5] - Consider using a lower final DMSO concentration in your culture medium (typically ≤ 0.1%). |
| Off-target effects: At higher concentrations, IKK inhibitors can exhibit off-target effects that may lead to unexpected changes in cell viability independent of NF-κB inhibition.[7][8] | - Perform a dose-response experiment to identify a concentration that effectively inhibits NF-κB signaling without causing significant off-target toxicity. - Use a more specific IKKβ inhibitor if off-target effects from inhibiting other IKK isoforms are a concern. - Include a positive control for NF-κB inhibition (e.g., another known IKK inhibitor) to compare effects. | |
| Cell line-specific sensitivity: Different cell lines can have varying sensitivities to IKK inhibition due to differences in their reliance on the NF-κB pathway for survival. | - Determine the IC50 value of this compound for each cell line you are working with. - Review the literature for information on the role of NF-κB signaling in your specific cell model. | |
| High background in viability assay | This compound interference with assay reagents: The chemical structure of this compound might interact with the assay's detection reagents. | - Run a control plate with this compound in cell-free medium to check for any direct interaction with the assay reagents. - If interference is observed, consider using an alternative viability assay with a different detection method. |
| No effect on cell viability | Sub-optimal concentration: The concentration of this compound used may be too low to effectively inhibit IKK in your cell system. | - Increase the concentration of this compound in a stepwise manner. - Confirm target engagement by performing a Western blot to check for reduced phosphorylation of IκBα or a reporter assay for NF-κB activity. |
| Inactive compound: The this compound may have degraded due to improper storage. | - Ensure that the stock solution has been stored correctly at -20°C or -80°C.[2] - Prepare a fresh stock solution from a new vial of this compound powder. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using an MTT Assay
This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A common starting range is a 2-fold serial dilution from 10 µM down to ~10 nM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a positive control for cell death.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound.
References
- 1. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 6. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 7. Characterization of the Inhibitor of KappaB Kinase (IKK) Complex in Granulosa Cell Tumors of the Ovary and Granulosa Cell Tumor-Derived Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The IKK inhibitor Bay 11-7082 induces cell death independent from inhibition of activation of NFκB transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of HPN-01
Welcome to the technical support center for HPN-01, a selective IKK inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral administration of this compound, a compound with low aqueous solubility. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral formulation of this compound?
A1: The primary challenge for the oral delivery of this compound is its low aqueous solubility. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound exhibits high membrane permeability but its absorption is limited by its dissolution rate in the gastrointestinal fluids. This can lead to low and variable oral bioavailability, potentially impacting therapeutic efficacy.[1][2][3][4]
Q2: What are the initial recommended strategies to improve this compound oral bioavailability?
A2: For early-stage development, several strategies can be employed to enhance the oral bioavailability of this compound. These include particle size reduction (micronization or nanosizing), formulation as a solid dispersion, or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][5][6] Each of these approaches aims to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal tract.
Q3: How does particle size reduction impact the bioavailability of this compound?
A3: Reducing the particle size of this compound increases the surface area-to-volume ratio of the drug particles.[1] This larger surface area facilitates a faster dissolution rate in the gastrointestinal fluids, which can lead to improved absorption and bioavailability. Techniques such as micronization and nanosizing are commonly used to achieve this.[1][6]
Q4: What are the advantages of using a solid dispersion formulation for this compound?
A4: Solid dispersions involve dispersing this compound in a hydrophilic carrier matrix at a molecular level.[5][7] This technique can enhance the dissolution rate by presenting the drug in an amorphous (non-crystalline) state, which has higher apparent solubility and dissolves more rapidly than the stable crystalline form.[5]
Q5: When should a lipid-based formulation be considered for this compound?
A5: Lipid-based formulations, such as SEDDS, are particularly useful for lipophilic drugs like this compound.[6] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like the gastrointestinal fluids), they form a fine oil-in-water emulsion, which can enhance drug solubilization and absorption.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vitro/in vivo testing of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low in vitro dissolution of this compound from a capsule formulation. | - Inadequate wetting of the drug powder. - Agglomeration of drug particles. - Insufficient disintegration of the capsule contents. | - Incorporate a wetting agent or surfactant (e.g., sodium lauryl sulfate) in the formulation. - Reduce particle size through micronization or nanosizing. - Add a disintegrant (e.g., croscarmellose sodium) to the formulation to facilitate powder dispersal. |
| High variability in in vivo pharmacokinetic (PK) data in animal models. | - Food effects (positive or negative). - Inconsistent dissolution and absorption. - Pre-systemic metabolism (first-pass effect). | - Standardize feeding protocols for animal studies (e.g., fasted vs. fed state). - Improve the formulation to ensure more consistent dissolution (e.g., use of a solid dispersion or SEDDS). - Investigate potential for first-pass metabolism and consider strategies to mitigate it if significant.[8] |
| Precipitation of this compound in the gastrointestinal tract upon release from a formulation. | - Supersaturation followed by rapid precipitation. - pH-dependent solubility of this compound. | - Include a precipitation inhibitor (e.g., a hydrophilic polymer like HPMC) in the formulation to maintain a supersaturated state. - Characterize the pH-solubility profile of this compound and consider enteric coating to target release in a more favorable pH environment. |
| Physical instability of an amorphous solid dispersion (ASD) of this compound (recrystallization). | - Inappropriate polymer selection. - High drug loading. - Exposure to high humidity and/or temperature. | - Screen for polymers that have good miscibility with this compound and a high glass transition temperature (Tg). - Reduce the drug loading to ensure the drug remains molecularly dispersed. - Implement stringent storage and handling conditions to protect the ASD from moisture and heat.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP/VA 64 in a 1:3 ratio (w/w).
-
Dissolve both components in a 1:1 (v/v) mixture of DCM and methanol to form a clear solution.
-
Evaporate the solvents using a rotary evaporator at 40°C until a solid film is formed.
-
Further dry the resulting solid in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
The resulting amorphous solid dispersion can be characterized by Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm its amorphous nature.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution profile of different this compound formulations.
Materials:
-
USP Apparatus II (Paddle)
-
Dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)
-
This compound formulations (e.g., pure drug, micronized drug, solid dispersion)
-
HPLC for drug quantification
Methodology:
-
Set the dissolution bath temperature to 37 ± 0.5°C and the paddle speed to 75 RPM.
-
Add 900 mL of the dissolution medium to each vessel.
-
Introduce the this compound formulation into each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated HPLC method.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profiles.
Quantitative Data Summary
The following tables summarize hypothetical data from formulation screening studies for this compound.
Table 1: Solubility of this compound in Various Media
| Medium | Solubility (µg/mL) |
| Water | < 1 |
| Simulated Gastric Fluid (pH 1.2) | 2.5 |
| Simulated Intestinal Fluid (pH 6.8) | 1.8 |
Table 2: In Vitro Dissolution of this compound Formulations (% Dissolved at 60 minutes in SIF)
| Formulation | Mean % Dissolved | Standard Deviation |
| Pure this compound | 15 | 3.2 |
| Micronized this compound | 45 | 5.1 |
| This compound Solid Dispersion (1:3 with PVP/VA 64) | 85 | 4.5 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension | 150 | 2.0 | 600 | 100 |
| Micronized this compound Suspension | 450 | 1.5 | 1800 | 300 |
| This compound Solid Dispersion | 980 | 1.0 | 4200 | 700 |
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 3. pharm-int.com [pharm-int.com]
- 4. Challenges and Strategies in Developing Oral Pharmaceutical Formulations [wisdomlib.org]
- 5. tandfonline.com [tandfonline.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. scitechnol.com [scitechnol.com]
- 8. [The bioavailability of orally administered drugs with special regard to the liver as a filter for foreign matter] - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding HPN-01 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HPN-01. Our goal is to help you avoid common issues, such as precipitation in aqueous solutions, and to provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of IκB kinase (IKK), specifically targeting the IKK-α and IKK-β subunits with pIC₅₀ values of 6.4 and 7.0, respectively. It shows more than 50-fold selectivity over a wide range of other kinases.[1][2] By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the nuclear translocation of NF-κB (p65/p50), a key transcription factor involved in inflammatory responses, cell survival, and proliferation.[1][3] this compound is currently under development for the treatment of nonalcoholic fatty liver disease (NAFLD).[1][4]
Q2: What are the basic chemical properties of this compound?
| Property | Value |
| Molecular Formula | C₁₉H₁₆ClN₃O₃S |
| Molecular Weight | 401.87 g/mol |
| CAS Number | 928655-63-4 |
| Appearance | Solid |
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. In solvent, it should be stored at -80°C.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in aqueous solutions is a common challenge. The following guide provides solutions to prevent this issue.
Problem 1: My this compound precipitates immediately upon addition to my aqueous buffer (e.g., PBS).
-
Cause: this compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions. Direct addition of a concentrated DMSO stock to an aqueous buffer can cause the compound to crash out of solution.
-
Solution: Gradient Dilution. It is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the buffer or cell culture medium.[4] For example, to achieve a final concentration of 1 µM in your experiment, you can dilute a 10 mM DMSO stock solution to 1 mM with DMSO, and then add 2 µL of this intermediate dilution to 2 mL of your aqueous buffer or cell culture medium.[4]
Problem 2: I observe precipitation in my cell culture media after adding this compound, even when using a gradient dilution.
-
Cause A: Temperature Shock. Adding a cold solution to a warmer one can decrease the solubility of a compound.
-
Solution A: Before dilution, pre-warm both your this compound stock solution and the cell culture medium to 37°C to avoid precipitation caused by low temperatures.
-
Cause B: High Final Concentration of DMSO. While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also affect the solubility of other components in the media.
-
Solution B: Aim to keep the final concentration of DMSO in your cell culture experiments below 0.5%. The gradient dilution method helps in achieving a low final DMSO concentration.
-
Cause C: Interaction with Media Components. Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and lead to precipitation.[5]
-
Solution C: If precipitation persists, consider preparing your this compound working solution in a simpler buffer, like saline, immediately before adding it to the cell culture. For in vivo studies, specific formulation protocols are available.
Problem 3: My this compound precipitates out of solution during storage or after freeze-thaw cycles.
-
Cause: The stability of this compound in aqueous solutions may be limited, and repeated freeze-thaw cycles can promote precipitation.
-
Solution: It is recommended to prepare fresh working solutions for each experiment. If you need to store solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. If precipitation is observed in a stored solution, gentle warming and sonication may help to redissolve the compound.[1]
This compound Solubility and Formulation Data
The following tables summarize key solubility and formulation data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 248.84 mM[1] | Ultrasonic treatment may be needed. Use newly opened, hygroscopic DMSO for best results.[1] |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[1] | ≥ 6.22 mM[1] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[1] | ≥ 6.22 mM[1] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| In vivo Formulation 3 | ≥ 2.5 mg/mL[1] | ≥ 6.22 mM[1] | 10% DMSO, 90% Corn Oil.[1] |
Table 2: Excipients for Improving Aqueous Solubility
While specific data for this compound is limited, the following excipients are commonly used to improve the solubility and prevent the precipitation of poorly water-soluble drugs. Experimentation will be required to determine the optimal excipient and concentration for your specific application.
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | PEG300, Propylene Glycol | Increase the polarity of the solvent system. |
| Surfactants | Tween-80, Poloxamers | Form micelles that can encapsulate the drug molecules. |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, increasing its apparent solubility.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol describes the preparation of this compound working solutions for typical cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh the this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, for 1 mg of this compound (MW = 401.87), add 248.8 µL of DMSO.
-
Vortex and sonicate if necessary to ensure complete dissolution.
-
Store the 10 mM stock solution in small aliquots at -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
On the day of the experiment, thaw a 10 mM stock aliquot.
-
Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm your target aqueous buffer or cell culture medium to 37°C.
-
Add the desired volume of the 1 mM intermediate solution to the pre-warmed buffer or medium to achieve the final desired concentration. For example, to make a 1 µM working solution, add 1 µL of the 1 mM intermediate to 1 mL of medium. This results in a final DMSO concentration of 0.1%.
-
Gently mix the final working solution before adding it to your cells.
-
Protocol 2: NF-κB Reporter Assay with this compound
This protocol provides a general workflow for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound working solutions (prepared as in Protocol 1).
-
NF-κB activator (e.g., TNF-α, final concentration 10 ng/mL).
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your this compound working solution in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Add the NF-κB activator (e.g., TNF-α) to all wells except for the unstimulated control wells.
-
Incubate the plate for an additional 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a cell viability assay if necessary.
-
Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the stimulated control.
-
Plot the results and determine the IC₅₀ value of this compound.
-
Visualizations
Caption: IKK/NF-κB Signaling Pathway and this compound Inhibition.
Caption: Workflow for Preparing this compound Working Solutions.
Caption: Troubleshooting this compound Precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 3. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 5. Cell Culture Academy [procellsystem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins inhibit TRPV1 and TRPA1 activation-induced nociception via cholesterol depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HPN-01 Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the potential toxicity of HPN-01, a selective IκB kinase (IKK) inhibitor, in primary cell cultures. By following these recommendations, users can enhance the viability of their cell cultures and obtain more reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of IκB kinase (IKK), targeting the IKK-α, IKK-β, and IKK-ε isoforms.[1][2] By inhibiting IKK, this compound blocks the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a key regulator of inflammatory responses, and its inhibition is being explored for therapeutic purposes, such as in the treatment of nonalcoholic steatohepatitis (NASH).[1][2]
Q2: What are the known effects of this compound in primary cells?
A2: this compound has been shown to inhibit the expression of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and SREBP-2 in cultured primary human hepatocytes with IC50 values of 1.71 μM and 3.43 μM, respectively.[1][2] It also effectively suppresses the lipopolysaccharide (LPS)-stimulated secretion of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 from human peripheral blood mononuclear cells (PBMCs).[1]
Q3: Why is it important to minimize toxicity in primary cell cultures?
A3: Primary cells are isolated directly from tissues and more closely represent the in vivo environment compared to immortalized cell lines.[5] However, they are also more sensitive to stress and toxic insults. Minimizing the toxicity of experimental compounds like this compound is crucial for maintaining the physiological relevance of the in vitro model and ensuring the accuracy and reproducibility of experimental data.[6]
Q4: What are the potential signs of this compound toxicity in my primary cell culture?
A4: Signs of toxicity can include:
-
Decreased cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment, blebbing).
-
Increased apoptosis or necrosis.
-
Alterations in metabolic activity.
-
Changes in the expression of stress-related genes or proteins.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures and provides step-by-step solutions.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death even at low concentrations of this compound. | 1. Incorrect solvent or high solvent concentration: Solvents like DMSO can be toxic to primary cells at high concentrations.[5] 2. Suboptimal cell culture conditions: Poor quality media, improper pH, or temperature can increase cell sensitivity.[5] 3. Cell type sensitivity: Some primary cell types may be inherently more sensitive to IKK inhibition.[3][4] | 1. Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically ≤ 0.1%) and that a solvent-only control is included in your experiments.[7] 2. Optimize Culture Conditions: Use the recommended medium for your specific primary cell type and ensure all culture parameters are optimal.[5] 3. Literature Review: Check for published data on the sensitivity of your specific primary cell type to IKK inhibitors. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Primary cells can change their characteristics with increasing passage numbers.[5][8] 2. Inconsistent drug preparation: Errors in serial dilutions can lead to variability in the final drug concentration. 3. Variable incubation times: The duration of exposure to this compound can significantly impact its effects.[9] | 1. Standardize Cell Culture Practices: Use cells with a low and consistent passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.[8] 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Precise Incubation Timing: Use a precise and consistent incubation time for all experiments. |
| Observed toxicity appears to be unrelated to NF-κB inhibition. | 1. Off-target effects: Like many kinase inhibitors, this compound could have off-target effects at higher concentrations.[10][11] 2. NF-κB-independent cell death: Some IKK inhibitors have been shown to induce cell death through mechanisms independent of NF-κB inhibition.[12] | 1. Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound to assess off-target effects. 2. Rescue Experiment: To confirm that the observed toxicity is due to IKK inhibition, consider performing a rescue experiment by overexpressing a constitutively active form of a downstream NF-κB component.[13] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the optimal concentration range of this compound that effectively inhibits the target pathway without causing significant cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.[14]
-
Prepare Serial Dilutions: Prepare a series of this compound dilutions in complete culture medium. A common starting range is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).[15] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be consistent and relevant to your experimental question.[9]
-
Assess Cell Viability: Following incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the IC50 (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.
Protocol 2: Time-Course Experiment to Minimize Exposure Time
This protocol helps to determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound that is known to be effective but may have some long-term toxicity (e.g., around the IC50 for the target inhibition, but below the cytotoxic IC50).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Washout: At each time point, wash the cells with fresh, pre-warmed medium to remove this compound and then add fresh medium.
-
Final Incubation: Incubate all plates until a final, common time point (e.g., 48 hours from the start of the experiment).
-
Assess Endpoint: Measure the desired biological endpoint (e.g., inhibition of cytokine production, target phosphorylation) and cell viability.
-
Data Analysis: Determine the shortest exposure time that produces the desired biological effect with minimal impact on cell viability.
Data Presentation
Table 1: this compound Activity in Primary Human Cells
| Cell Type | Target | Endpoint | IC50 / pIC50 | Reference |
| Primary Human Hepatocytes | SREBP-1 Expression | Inhibition | 1.71 µM | [1][2] |
| Primary Human Hepatocytes | SREBP-2 Expression | Inhibition | 3.43 µM | [1][2] |
| Human PBMCs | IKK-α | Inhibition | pIC50 = 6.4 | [1] |
| Human PBMCs | IKK-β | Inhibition | pIC50 = 7.0 | [1] |
| Human PBMCs | IKK-ε | Inhibition | pIC50 < 4.8 | [1] |
| Human PBMCs | LPS-stimulated TNF-α secretion | Suppression | pIC50 = 6.1 | [1] |
| Human PBMCs | LPS-stimulated IL-1β secretion | Suppression | pIC50 = 6.4 | [1] |
| Human PBMCs | LPS-stimulated IL-6 secretion | Suppression | pIC50 = 5.7 | [1] |
Visualizations
Caption: Workflow for optimizing this compound treatment in primary cell cultures.
Caption: this compound inhibits the IKK complex, preventing NF-κB activation.
Caption: A logical guide for troubleshooting this compound-induced toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kosheeka.com [kosheeka.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 9. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Small molecule inhibitors of IkappaB kinase are selectively toxic for subgroups of diffuse large B-cell lymphoma defined by gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
challenges with long-term HPN-01 treatment in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing HPN-01 in long-term in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally administered, first-in-class, small molecule inhibitor of IκB kinase (IKK).[1][2] It is currently under development for the treatment of non-alcoholic steatohepatitis (NASH).[1][2] this compound works by selectively inhibiting the IKK complex, a key regulator of the NF-κB signaling pathway, which plays a crucial role in inflammation.[3][4][5] By inhibiting IKK, this compound can reduce the inflammatory processes that contribute to the progression of NASH.[2]
Q2: Which signaling pathways are modulated by this compound?
A2: The primary signaling pathway modulated by this compound is the Nuclear Factor-kappa B (NF-κB) pathway.[3] IKK is a central kinase in this pathway, and its inhibition by this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm and preventing the transcription of pro-inflammatory genes.[4][5] Additionally, this compound is reported to regulate pathways involved in lipid metabolism, such as the Sterol Regulatory Element-Binding Protein 1 (SREBP-1) pathway, which is critical in the pathogenesis of NASH.[6][7]
Q3: What are the potential long-term in vivo challenges associated with IKK inhibitor treatment?
A3: While specific long-term in vivo data for this compound is not yet widely available, studies with other IKK inhibitors suggest potential challenges. These may include on-target toxicities due to the central role of the NF-κB pathway in immune function.[4][8] Prolonged systemic inhibition of IKKβ has been associated with adverse effects in some preclinical models, including potential liver and intestinal toxicity.[9][10] Researchers should therefore carefully monitor for signs of immunosuppression and organ-specific toxicity during long-term studies.
Q4: What are the expected therapeutic effects of this compound in a NASH model?
A4: In a preclinical model of NASH, this compound is expected to ameliorate the key pathological features of the disease.[2] These effects may include a reduction in liver steatosis (fatty liver), inflammation, and fibrosis.[2] By targeting the IKK/NF-κB pathway, this compound aims to interrupt the inflammatory cycle that drives liver damage in NASH.[2][3]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Therapeutic Effect
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Bioavailability | Verify the dose and administration route based on available preclinical data. Consider performing a dose-response study to determine the optimal therapeutic dose for your specific animal model. Assess the pharmacokinetic profile of this compound in your model to ensure adequate exposure. |
| Advanced Disease Stage in Animal Model | Characterize the stage of NASH in your animal model at the time of treatment initiation. This compound may be more effective in preventing disease progression than in reversing established, severe fibrosis. |
| Model-Specific Differences | The pathophysiology of NASH can vary between different animal models (e.g., diet-induced vs. genetic models).[11][12] Ensure the chosen model is appropriate for evaluating the anti-inflammatory mechanism of this compound. |
Issue 2: Observed In Vivo Toxicity
| Potential Cause | Troubleshooting Step |
| On-Target Immunosuppression | Monitor animals for signs of infection or other immune-related adverse events. Consider implementing a complete blood count (CBC) with differential to assess immune cell populations. |
| Hepatotoxicity | Although this compound is being developed for a liver disease, direct drug-induced liver injury is a potential concern with any new compound.[9][10] Regularly monitor liver function markers (e.g., ALT, AST) in the blood. Conduct histopathological analysis of liver tissue at the end of the study. |
| Gastrointestinal Toxicity | Some IKK inhibitors have been associated with intestinal toxicity.[9][10] Monitor for signs of gastrointestinal distress, such as weight loss, diarrhea, or changes in stool consistency. |
| Off-Target Effects | While this compound is a selective IKK inhibitor, off-target effects are always a possibility. If unexpected toxicities are observed, consider in vitro kinase profiling to assess the selectivity of this compound under your experimental conditions. |
Data Presentation
Table 1: this compound Phase I Clinical Trial Design
| Parameter | Single Ascending Dose (SAD) Phase | Multiple Ascending Dose (MAD) Phase |
| Number of Dose Cohorts | 6 | 3 |
| Dosage Levels | 25 mg, 50 mg, 100 mg, 150 mg, 200 mg, 300 mg | 50 mg, 100 mg, 200 mg |
| Dosing Regimen | Single dose | Once daily for 14 consecutive days |
| Control | Placebo | Placebo |
This data is based on the planned design of the first-in-human clinical trial and is intended to provide context for preclinical researchers.[13]
Experimental Protocols
Protocol 1: Induction of NASH in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice, male, 8 weeks of age.
-
Diet: High-fat diet (HFD), typically 60% kcal from fat, for a minimum of 16 weeks to induce NASH with hepatocyte ballooning.[11]
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Monitoring: Monitor body weight and food intake weekly.
-
Confirmation of NASH: At the end of the dietary induction period, a subset of animals should be euthanized to confirm the presence of NASH pathology (steatosis, inflammation, ballooning) via histological analysis of liver tissue (H&E and Sirius Red staining).
Protocol 2: In Vivo Efficacy Assessment of this compound in a NASH Mouse Model
-
Treatment Groups:
-
Vehicle control (e.g., appropriate formulation vehicle)
-
This compound (at various dose levels)
-
-
Administration: Administer this compound or vehicle orally once daily for the desired treatment duration (e.g., 4-8 weeks).
-
In-Life Monitoring:
-
Monitor body weight and general health status daily.
-
Collect blood samples periodically (e.g., via tail vein) to assess liver enzymes (ALT, AST) and lipid profiles.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect terminal blood samples for comprehensive biomarker analysis.
-
Euthanize animals and collect liver tissue.
-
-
Endpoint Analysis:
-
Histopathology: Perform H&E staining to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to quantify fibrosis.
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to measure the expression of genes related to inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1).
-
Protein Analysis: Perform Western blotting or ELISA on liver lysates to measure levels of key proteins in the NF-κB and SREBP-1 pathways.
-
Visualizations
References
- 1. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. Frontiers | Targeting SREBP-1-Mediated Lipogenesis as Potential Strategies for Cancer [frontiersin.org]
- 8. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ichgcp.net [ichgcp.net]
Validation & Comparative
Comparative Analysis of IKK Inhibitors: HPN-01 vs. BMS-345541
This guide provides a detailed comparison of two prominent IκB kinase (IKK) inhibitors, HPN-01 and BMS-345541, with a focus on their selectivity and mechanism of action. The information is intended for researchers, scientists, and professionals in the field of drug development and inflammation research.
Introduction to IKK Inhibition
The IκB kinase (IKK) complex is a central regulator of the nuclear factor kappa B (NF-κB) signaling pathway, a critical cascade involved in inflammation, immunity, cell survival, and proliferation. The IKK complex is typically composed of two catalytic subunits, IKK-α (IKK1) and IKK-β (IKK2), and a regulatory subunit, NEMO (IKK-γ). IKK-β is the primary activator of the canonical NF-κB pathway, while IKK-α is pivotal in the non-canonical pathway.[1][2] The development of selective IKK inhibitors is a key strategy for treating a range of inflammatory diseases and cancers.
This compound is a potent and selective IKK inhibitor.[3][4] It is currently under development for the treatment of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4][5] BMS-345541 is a well-characterized, highly selective, allosteric inhibitor of the catalytic IKK subunits, known for its anti-inflammatory properties.[6][7]
Quantitative Comparison of Inhibitor Selectivity
The selectivity of this compound and BMS-345541 against the primary IKK catalytic isoforms is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Target | Potency (IC50) | Potency (pIC50) | Selectivity (IKK-α / IKK-β) |
| This compound | IKK-α | 398 nM | 6.4[3][4][8] | ~4.0-fold preference for IKK-β |
| IKK-β | 100 nM | 7.0[3][4][8] | ||
| IKK-ε | > 15,800 nM | < 4.8[3][4][8] | ||
| BMS-345541 | IKK-α (IKK1) | 4000 nM (4 µM)[7][9] | - | ~13.3-fold preference for IKK-β |
| IKK-β (IKK2) | 300 nM (0.3 µM)[7][9] | - |
Note: pIC50 values for this compound were converted to IC50 (nM) for direct comparison using the formula IC50 = 10-pIC50 M.
From the data, this compound demonstrates higher potency against both IKK-α and IKK-β compared to BMS-345541. BMS-345541 exhibits a more pronounced selectivity for IKK-β over IKK-α. Furthermore, this compound has been shown to have over 50-fold selectivity against a panel of more than 50 other kinases, while BMS-345541 showed no significant inhibition against a panel of 15 other kinases, highlighting the specificity of both compounds for the IKK family.[3][7][8]
NF-κB Signaling Pathway and IKK Inhibition
The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways and the points of intervention by IKK inhibitors like this compound and BMS-345541.
Caption: NF-κB signaling pathways and points of inhibition by this compound and BMS-345541.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of enzyme inhibitors. While specific, detailed protocols are proprietary to the conducting laboratories, a general methodology for an in vitro kinase inhibition assay is described below.
Objective: To determine the concentration of an inhibitor (this compound or BMS-345541) that causes 50% inhibition of the catalytic activity of a specific kinase isoform (e.g., IKK-α, IKK-β).
General Protocol: In Vitro Kinase Assay (Cell-Free)
-
Reagents and Materials:
-
Recombinant human IKK-α or IKK-β enzyme.
-
Specific peptide substrate for the kinase (e.g., a peptide derived from IκBα).
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for radiometric assays.
-
Kinase assay buffer (containing MgCl₂, DTT, etc.).
-
Test inhibitors (this compound, BMS-345541) at various concentrations.
-
96-well or 384-well microplates.
-
Filter paper or membranes for capturing the phosphorylated substrate (for radiometric assays).
-
Scintillation counter or phosphorimager.
-
For non-radiometric methods like Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA), specific antibodies that recognize the phosphorylated substrate are used.[1][2]
-
-
Procedure:
-
A master mix is prepared containing the kinase buffer, ATP, and the peptide substrate.
-
The test inhibitors are serially diluted to create a range of concentrations.
-
The recombinant IKK enzyme is added to the wells of the microplate, followed by the addition of the inhibitor at different concentrations. A control with no inhibitor is included.
-
The reaction is initiated by adding the master mix (containing ATP and substrate) to the wells.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the substrate.
-
The reaction is stopped, typically by adding a solution like phosphoric acid.
-
-
Detection and Data Analysis:
-
Radiometric Assay: The reaction mixture is transferred to a filter membrane, which captures the phosphorylated peptide. The membrane is washed to remove unincorporated [γ-³²P]ATP. The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
DELFIA/Fluorescence Assay: A specific antibody that binds to the phosphorylated substrate is added. A secondary antibody conjugated to a fluorescent probe is then used for detection. The fluorescence intensity is proportional to the kinase activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[10]
-
Summary
Both this compound and BMS-345541 are selective inhibitors of the IKK complex, a critical target in inflammatory and oncogenic signaling.
-
This compound emerges as a more potent inhibitor of both IKK-α and IKK-β. Its balanced inhibition profile may be beneficial in diseases where both canonical and non-canonical NF-κB pathways are dysregulated.
-
BMS-345541 demonstrates a clear preference for IKK-β, making it a valuable tool for specifically studying the canonical NF-κB pathway.[7][9] It acts through an allosteric mechanism, binding to a site distinct from the ATP-binding pocket.[11]
The choice between these inhibitors will depend on the specific research question and the desired therapeutic profile. For applications requiring potent, dual inhibition of IKK-α and IKK-β, this compound may be the preferred compound. For studies aiming to selectively dissect the role of IKK-β-mediated canonical signaling, the higher selectivity of BMS-345541 is advantageous.
References
- 1. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 5. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 6. BMS-345541 | IκB/IKK inhibitor | IKK-1 and IKK-2 Inhibitor | CAS 445430-58-0 | Buy BMS345541 from Supplier InvivoChem [invivochem.com]
- 7. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validating HPN-01 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to validate the cellular target engagement of HPN-01, a selective I-kappa-B kinase (IKK) inhibitor. This compound is currently in Phase 1 clinical trials for non-alcoholic steatohepatitis (NASH), a chronic liver disease characterized by inflammation and fat accumulation.[1][2] Validating that a drug candidate like this compound effectively engages its intended target, the IKK complex, within a cellular context is a critical step in preclinical and clinical development. This guide outlines key experimental approaches and presents available data for this compound and alternative IKK inhibitors to aid researchers in designing and evaluating target engagement studies.
The IKK/NF-κB Signaling Pathway: The Target of this compound
The primary target of this compound is the I-kappa-B kinase (IKK) complex, a central regulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IKK complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including various cytokines. By inhibiting the IKK complex, this compound aims to block this inflammatory cascade.
Methods for Validating IKK Target Engagement
Several robust methods can be employed to confirm that this compound directly binds to the IKK complex in cells and elicits the expected downstream effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, increasing its resistance to thermal denaturation.
Experimental Workflow:
A successful CETSA experiment will show a rightward shift in the melting curve of the IKK protein in this compound-treated cells compared to vehicle-treated cells, indicating stabilization upon binding.
Western Blot Analysis of the NF-κB Pathway
This method assesses the functional consequences of IKK inhibition by measuring the phosphorylation status and localization of key downstream proteins in the NF-κB pathway.
Key readouts include:
-
Phospho-IκBα (p-IκBα) and Total IκBα: Inhibition of IKK should lead to a decrease in the phosphorylation of IκBα and prevent its degradation.
-
Phospho-p65 (p-p65) and Total p65: The p65 subunit of NF-κB is a key player in transcriptional activation. IKK inhibition can reduce its phosphorylation.
-
Nuclear and Cytoplasmic Fractionation: By separating nuclear and cytoplasmic proteins, the translocation of p65 to the nucleus upon stimulation can be quantified. IKK inhibition should reduce nuclear p65 levels.
Experimental Workflow:
References
- 1. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
HPN-01 in NASH: A Comparative Analysis of Preclinical Efficacy
A detailed guide for researchers and drug development professionals on the preclinical efficacy of HPN-01 in Non-Alcoholic Steatohepatitis (NASH) models, benchmarked against other notable compounds in development. This guide synthesizes available data on mechanism of action and preclinical performance, highlighting key differences and experimental methodologies.
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by liver steatosis, inflammation, and hepatocellular injury, with or without fibrosis. The complex pathophysiology of NASH has led to the investigation of numerous therapeutic targets. This compound, a first-in-class drug candidate from Hepanova, has entered clinical development for NASH.[1] It is reported to be an inhibitor of Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and SREBP-2, key transcription factors in lipid biosynthesis.[2] Additionally, some sources indicate this compound may also function as an IκB kinase (IKK) inhibitor, a central component of the NF-κB signaling pathway involved in inflammation.[3][4]
This guide provides a comparative overview of this compound's proposed mechanism of action and the preclinical efficacy of other compounds for NASH with available data, including obeticholic acid, elafibranor, resmetirom, and semaglutide. Due to the limited public availability of preclinical efficacy data for this compound, this guide will focus on its mechanism of action in comparison to the demonstrated preclinical efficacy of these alternative compounds.
Mechanism of Action: this compound and Key NASH Pathways
This compound is believed to exert its therapeutic effects in NASH by targeting two critical pathways: lipogenesis via SREBP inhibition and inflammation via IKK/NF-κB inhibition.
SREBP Signaling Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are master regulators of genes involved in fatty acid and triglyceride synthesis.[2][5] In NASH, the SREBP pathway is often dysregulated, contributing to excessive lipid accumulation in the liver (steatosis).[2] By inhibiting SREBP-1c, this compound aims to reduce de novo lipogenesis, a key driver of NASH pathogenesis.
References
- 1. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 2. preprints.org [preprints.org]
- 3. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 4. NASH Drug Development: Seeing the Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
HPN-01: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
HPN-01, also known as IKK inhibitor XII, is a potent and selective inhibitor of the IκB kinases (IKKα and IKKβ), key regulators of the NF-κB signaling pathway. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, based on available experimental data.
Summary of Kinase Selectivity
This compound demonstrates high selectivity for IKKα and IKKβ over other kinases. Published data indicates that this compound has pIC50 values of 6.4 for IKK-α and 7.0 for IKK-β.[1][2] In contrast, its activity against the related kinase IKK-ε is significantly lower, with a pIC50 of less than 4.8.[1][2]
A key characteristic of this compound is its broad selectivity across the kinome. It has been reported to exhibit greater than 50-fold selectivity for IKKα/β over a panel of more than 50 other kinases.[1][2] While specific quantitative inhibition data for all off-target kinases is not publicly available, the panel included several important kinases from different families.
Cross-Reactivity Data
While a detailed quantitative comparison table with IC50 or Ki values for all tested off-target kinases is not available in the public domain, the following table summarizes the reported selectivity profile of this compound.
| Target Kinase | pIC50 | Selectivity vs. Off-Targets |
| IKK-α | 6.4 | > 50-fold |
| IKK-β | 7.0 | > 50-fold |
| IKK-ε | < 4.8 | - |
Off-Target Kinases Tested (Selectivity > 50-fold):
A panel of over 50 kinases was used to assess the selectivity of this compound. While the complete list and specific data are not disclosed in available sources, the following kinases were explicitly mentioned as having over 50-fold less sensitivity to this compound compared to IKKα/β:[1][2]
-
ALK5
-
CDK-2
-
EGFR
-
ErbB2
-
GSK3β
-
PLK1
-
Src
-
VEGFR-2
Signaling Pathway of IKK in NF-κB Activation
The primary targets of this compound, IKKα and IKKβ, are central to the canonical NF-κB signaling pathway. This pathway is crucial in regulating immune and inflammatory responses, cell proliferation, and apoptosis. The diagram below illustrates the canonical NF-κB signaling cascade and the point of inhibition by this compound.
Experimental Protocols
While the specific, detailed protocol used for the initial kinase profiling of this compound is not publicly available, a general methodology for assessing kinase inhibitor selectivity using a competition binding assay, such as KINOMEscan™, is described below. This type of assay is a standard method for determining the cross-reactivity of kinase inhibitors.
Principle of the KINOMEscan™ Assay
The KINOMEscan™ approach utilizes a competition-based binding assay. An immobilized active-site directed ligand is used to capture the kinase of interest. The test compound (this compound) is then added in competition with the immobilized ligand. The amount of kinase bound to the solid support is quantified, typically using qPCR to measure the amount of DNA tagged to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a higher affinity of the compound for the kinase.
Experimental Workflow for Kinase Selectivity Profiling
Detailed Methodological Steps:
-
Kinase Preparation: A panel of purified, DNA-tagged kinases is assembled.
-
Ligand Immobilization: A broadly active kinase inhibitor is covalently attached to a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) at a fixed concentration (for single-point screening) or across a range of concentrations (for dose-response curves).
-
A control reaction is performed with DMSO instead of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Washing and Elution: The solid support is washed to remove unbound kinase. The bound kinase is then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis:
-
The amount of kinase in the test reactions is compared to the DMSO control to calculate the percentage of inhibition.
-
For dose-response experiments, the data is fitted to a sigmoid curve to determine the dissociation constant (Kd) or IC50 value, which reflects the binding affinity of the compound for the kinase.
-
Selectivity is determined by comparing the affinity for the primary target (IKKα/β) to the affinities for the off-target kinases.
-
Conclusion
This compound is a highly selective inhibitor of IKKα and IKKβ. The available data, while not providing exhaustive quantitative values for all tested off-target kinases, strongly supports a favorable selectivity profile with greater than 50-fold selectivity against a broad panel of kinases. This high degree of selectivity makes this compound a valuable tool for investigating the specific roles of IKKα and IKKβ in cellular processes and a promising candidate for therapeutic development where targeted inhibition of the canonical NF-κB pathway is desired. Further studies providing a comprehensive kinome-wide quantitative analysis would be beneficial for a more complete understanding of its off-target interaction profile.
References
A Comparative Analysis of HPN-01 and TPCA-1: IKK Pathway Inhibitors
This guide provides an objective comparison of HPN-01 and TPCA-1, two small molecule inhibitors targeting the IκB kinase (IKK) complex, a critical node in the NF-κB signaling pathway. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct biochemical properties, cellular activities, and potential therapeutic applications of these compounds. The comparison is supported by experimental data from peer-reviewed literature and public sources.
Mechanism of Action: Targeting the NF-κB and Related Pathways
The canonical NF-κB signaling pathway is a cornerstone of the inflammatory response. It is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β). This activation converges on the IKK complex, which then phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This frees the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.
Both this compound and TPCA-1 function by inhibiting the IKK complex, but they exhibit different selectivity profiles. This compound is a pan-IKK inhibitor, targeting IKK-α, IKK-β, and IKK-ε[1]. In contrast, TPCA-1 is a highly selective inhibitor of IKK-β (also known as IKK-2)[2][3][4]. Furthermore, TPCA-1 has been identified as a dual inhibitor, also directly targeting the STAT3 signaling pathway and the upstream kinase JAK1, which expands its mechanism beyond NF-κB modulation[2][5][6][7].
Caption: Comparative inhibition of NF-κB and JAK/STAT pathways by this compound and TPCA-1.
Quantitative Performance Data
The following tables summarize the quantitative data on the inhibitory potency and cellular activity of this compound and TPCA-1.
Table 1: In Vitro Kinase Inhibitory Potency
| Target | Compound | Potency (IC₅₀ / pIC₅₀) | Notes | Citation |
| IKK-α | This compound | pIC₅₀ = 6.4 (~398 nM) | Potent inhibitor. | [8][9] |
| TPCA-1 | IC₅₀ = 400 nM | Moderate inhibitor. | [2] | |
| IKK-β | This compound | pIC₅₀ = 7.0 (100 nM) | Potent inhibitor. | [8][9] |
| TPCA-1 | IC₅₀ = 17.9 nM | Highly potent and selective inhibitor. | [2][4] | |
| IKK-ε | This compound | pIC₅₀ < 4.8 (>15.8 µM) | Weak inhibitor. | [8][9] |
| TPCA-1 | Not Reported | - | ||
| JAK1 | This compound | Not Reported | - | |
| TPCA-1 | IC₅₀ = 43.78 nM | Potent off-target inhibition. | [5] | |
| JNK3 | This compound | Not Reported | - | |
| TPCA-1 | IC₅₀ = 3600 nM | Weak inhibitor. | [2] |
Table 2: Cellular Activity and Selectivity
| Assay | Compound | Potency (IC₅₀ / pIC₅₀) | Cell Type / Model | Citation |
| TNF-α Secretion | This compound | pIC₅₀ = 6.1 (~794 nM) | LPS-stimulated human PBMCs | [8] |
| TPCA-1 | IC₅₀ = 170 nM | - | [2] | |
| IL-1β Secretion | This compound | pIC₅₀ = 6.4 (~398 nM) | LPS-stimulated human PBMCs | [8] |
| TPCA-1 | Not Reported | - | ||
| IL-6 Secretion | This compound | pIC₅₀ = 5.7 (~2 µM) | LPS-stimulated human PBMCs | [8] |
| TPCA-1 | IC₅₀ = 290 nM | - | [2] | |
| IL-8 Secretion | This compound | Not Reported | - | |
| TPCA-1 | IC₅₀ = 320 nM | - | [2] | |
| NF-κB Translocation | This compound | pIC₅₀ = 5.7 (~2 µM) | TNF-α-induced human lung fibroblasts | [8] |
| STAT3 Phosphorylation | TPCA-1 | Inhibition at 100-500 nM | IL-6 or IFN-α stimulated 293T cells | [6][10] |
| SREBP-1 Expression | This compound | IC₅₀ = 1.71 µM | Primary human hepatocytes | [1][8] |
| SREBP-2 Expression | This compound | IC₅₀ = 3.43 µM | Primary human hepatocytes | [1][8] |
| Kinase Selectivity | This compound | >50-fold over 50+ kinases | Panel of kinases including EGFR, Src, VEGFR-2 | [8][9] |
| TPCA-1 | 22-fold over IKK-α | IKK-α vs. IKK-β | [2] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summarized protocols for key assays used to characterize IKK inhibitors.
IKKβ Kinase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant IKKβ.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is commonly used[2]. It measures the phosphorylation of a substrate peptide by IKKβ.
-
Methodology:
-
Recombinant human IKK-2 (e.g., 5 nM final concentration) is prepared in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM CHAPS, pH 7.4, with DTT and BSA)[2].
-
The enzyme is added to microplate wells containing serial dilutions of the test compound (e.g., this compound, TPCA-1) or DMSO as a vehicle control.
-
The kinase reaction is initiated by adding a mixture of ATP and a biotinylated substrate peptide (e.g., biotin-IκBα peptide).
-
After incubation (e.g., 60 minutes at room temperature), the reaction is stopped.
-
Detection reagents (e.g., Europium-labeled anti-phospho-IκBα antibody and Streptavidin-Allophycocyanin) are added.
-
After a further incubation period, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production and secretion of pro-inflammatory cytokines from immune cells.
-
Principle: Cells like human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines are stimulated with lipopolysaccharide (LPS) to induce cytokine production via the NF-κB pathway. The amount of secreted cytokine is then quantified.
-
Methodology:
-
Isolate PBMCs from healthy donor blood or culture a relevant cell line (e.g., RAW264.7 macrophages).
-
Pre-incubate the cells with various concentrations of the test compound or DMSO vehicle for a set period (e.g., 1-2 hours)[11].
-
Stimulate the cells with LPS (e.g., 250 ng/mL) to activate the NF-κB pathway[11].
-
After an incubation period (e.g., 16-24 hours), collect the cell culture supernatant.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Determine the IC₅₀ value, representing the concentration of the compound that inhibits cytokine production by 50%.
-
Western Blot Analysis for Pathway Activation
Western blotting is used to detect changes in the phosphorylation status or total protein levels of key signaling molecules within a pathway.
-
Principle: This technique allows for the visualization of specific proteins to confirm the mechanism of action, such as the inhibition of IκBα or STAT3 phosphorylation.
-
Methodology:
-
Culture cells (e.g., HPAF-II, 293T) and treat them with the inhibitor (e.g., TPCA-1 at 8 µM) for a specified time (e.g., 2 hours) before stimulating with an agonist (e.g., TNF-α at 25 ng/ml or IL-6)[5][6].
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, phospho-IκBα, phospho-STAT3, total STAT3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like β-actin or GAPDH is used to ensure equal protein loading[11].
-
Caption: A generalized workflow for the preclinical characterization of kinase inhibitors.
Comparative Summary and Discussion
This compound and TPCA-1 are both valuable research tools for dissecting the IKK/NF-κB pathway, but their distinct profiles make them suitable for different applications.
-
This compound is characterized as a pan-IKK inhibitor with activity against IKK-α and IKK-β[8][9]. Its development is currently focused on non-alcoholic steatohepatitis (NASH), a complex metabolic disease where broader pathway modulation might be beneficial[12][13]. Its reported activity against SREBP-1 and SREBP-2, key regulators of lipogenesis, aligns with this therapeutic goal[1][8]. Researchers studying the combined roles of IKK-α and IKK-β or investigating therapeutic strategies for NAFLD and related metabolic disorders may find this compound to be the more relevant compound.
-
TPCA-1 is a more potent and selective IKK-β inhibitor when compared to this compound[2]. Its high selectivity makes it an excellent tool for specifically interrogating the role of the canonical NF-κB pathway mediated by IKK-β. However, users must be aware of its significant off-target activity as a dual NF-κB and STAT3 inhibitor [6][7]. This dual activity can be a confounding factor in experiments aimed at studying NF-κB in isolation, but it presents a therapeutic opportunity for diseases like certain cancers or inflammatory conditions where both pathways are dysregulated[6][14][15]. TPCA-1's efficacy in models of rheumatoid arthritis and non-small cell lung cancer highlights its potential in inflammation and oncology research[2][10].
The choice between this compound and TPCA-1 should be guided by the specific research question. For targeted investigation of the IKK-β-mediated canonical NF-κB pathway, TPCA-1 offers superior potency and selectivity, with the important caveat of its dual action on the STAT3 pathway. For studies where broader inhibition of the IKK complex is desired, particularly in the context of metabolic diseases like NASH, this compound represents a clinically relevant tool. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 13. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 14. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 15. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibition: HPN-01 vs. SC-514
For researchers in immunology, oncology, and drug development, the nuclear factor-kappa B (NF-κB) signaling pathway represents a critical target for therapeutic intervention in a host of inflammatory diseases and cancers. The IκB kinase (IKK) complex is a central node in this pathway, and its inhibition offers a promising strategy for modulating NF-κB activity. This guide provides a detailed, data-driven comparison of two prominent IKK inhibitors: HPN-01 and SC-514, to aid researchers in selecting the appropriate tool compound for their specific experimental needs.
Mechanism of Action and the NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines, leading to the activation of the IKK complex. This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB heterodimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and immune responses.[1][2][3][4][5][6][7][8][9][10]
Both this compound and SC-514 are small molecule inhibitors that target the IKK complex, albeit with different reported specificities and potencies. Their primary mechanism of action is to prevent the phosphorylation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its transcriptional activity.
Potency and Selectivity Profile
A critical consideration for any inhibitor is its potency towards the intended target and its selectivity against other related and unrelated kinases. High selectivity minimizes off-target effects, leading to more reliable experimental outcomes.
This compound is a potent and selective IKK inhibitor with activity against multiple IKK isoforms.[11] It demonstrates high selectivity, with over 50-fold greater potency for IKKα/β compared to a panel of over 50 other kinases.[11]
SC-514 is an ATP-competitive inhibitor of IKK-2 (IKKβ).[12] While it is reported to not inhibit other IKK isoforms or other serine-threonine and tyrosine kinases, detailed broad-panel kinase screening data with specific IC50 values are less readily available in the public domain compared to this compound.[12][13]
| Parameter | This compound | SC-514 |
| Target(s) | IKKα, IKKβ, IKKε[14] | IKK-2 (IKKβ)[12] |
| pIC50 (IKKα) | 6.4[11] | >200 µM (IC50) for IKK-1[13] |
| pIC50 (IKKβ) | 7.0[11] | 3-12 µM (IC50)[12][15] |
| pIC50 (IKKε) | <4.8[11] | >200 µM (IC50) for IKK-i/IKKε[13] |
| Selectivity | >50-fold selective over a panel of >50 kinases (ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, VEGFR-2)[11] | Selective for IKK-2 over a panel of 31 other kinases, including other IKK isoforms.[13] |
| Mechanism | IKK inhibitor[14] | ATP-competitive[12] |
Table 1: Comparison of In Vitro Potency and Selectivity of this compound and SC-514.
Cellular Activity
The efficacy of an inhibitor in cell-based assays is a key indicator of its potential utility in more complex biological systems.
This compound has been shown to effectively suppress the secretion of pro-inflammatory cytokines and inhibit the nuclear translocation of NF-κB in response to inflammatory stimuli.[11]
SC-514 also demonstrates cellular activity by blocking NF-κB-dependent gene expression. It has been observed to delay the phosphorylation and degradation of IκBα and reduce the nuclear translocation of the p65 subunit of NF-κB.[12][16]
| Cellular Effect | This compound | SC-514 |
| Cytokine Secretion Inhibition (LPS-stimulated PBMCs) | TNF-α (pIC50=6.1), IL-1β (pIC50=6.4), IL-6 (pIC50=5.7)[11] | Not explicitly reported in the provided results. |
| NF-κB Nuclear Translocation Inhibition (TNF-α-induced) | pIC50=5.7 (human lung fibroblasts)[11] | Reduces p65 nuclear translocation in IL-1β-treated RASFs.[12] |
| IκBα Phosphorylation/Degradation | Not explicitly reported in the provided results. | Blocks phosphorylation and degradation of IκBα in IL-1β-treated RASFs.[12] |
| Other Reported Cellular Effects | Inhibits SREBP-1 (IC50=1.71 µM) and SREBP-2 (IC50=3.43 µM) expression in primary human hepatocytes.[11] | Induces reactive oxygen species (ROS).[17] |
Table 2: Comparison of Cellular Activities of this compound and SC-514.
In Vivo Efficacy
Translating in vitro and cellular activity to in vivo models is a crucial step in drug development and target validation.
This compound is under development for the treatment of non-alcoholic steatohepatitis (NASH) and has entered Phase I clinical trials with an oral formulation.[18][19][20] It has been shown to reduce disease severity in a mouse model of autoimmune encephalomyelitis.[14]
SC-514 has demonstrated anti-inflammatory effects in vivo.[15] For instance, it has been shown to inhibit TNF-α production in a rat model of LPS-induced inflammation.[21][22]
| In Vivo Model | This compound | SC-514 |
| Inflammation | Reduces disease severity in a mouse model of autoimmune encephalomyelitis.[14] | Shows a dose-dependent inhibition of TNF-α production in an LPS-induced rat model.[21][22] |
| Cancer | Not explicitly reported in the provided results. | In combination with fotemustine, reduced tumor size in a xenograft mouse model of melanoma.[21] |
| Other | Being developed for non-alcoholic steatohepatitis (NASH).[18][20][23] | Attenuates RANKL-induced osteoclastogenesis.[16] |
| Administration | Oral[18][19] | Orally active[15] |
Table 3: Comparison of In Vivo Efficacy of this compound and SC-514.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon published research. Below are generalized protocols for key experiments based on the available information.
IKK Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the IKK enzyme.
-
Enzyme and Substrate Preparation : Recombinant IKK enzyme (e.g., IKKβ) and a suitable substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα) are prepared in a kinase reaction buffer.
-
Compound Dilution : this compound or SC-514 is serially diluted to a range of concentrations.
-
Kinase Reaction : The IKK enzyme is pre-incubated with the inhibitor for a defined period. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of 32P or 33P, or non-radiometric methods like fluorescence polarization or mobility shift assays.[24][25][26][27]
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 or pIC50 value.
NF-κB Nuclear Translocation Assay (General Protocol)
This cell-based assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment : Cells (e.g., human lung fibroblasts, 3T3 fibroblasts) are cultured on a suitable imaging plate.[11][28] The cells are pre-treated with various concentrations of this compound or SC-514 for a specified time.
-
Stimulation : Cells are then stimulated with an NF-κB activator, such as TNF-α or IL-1β, for a defined period to induce NF-κB translocation.[11][28]
-
Immunofluorescence Staining : After stimulation, the cells are fixed, permeabilized, and stained with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA dye like DAPI.
-
Imaging and Analysis : The cells are imaged using a high-content imaging system or a fluorescence microscope. The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified, and the ratio of nuclear to cytoplasmic fluorescence is calculated to determine the extent of translocation.
Summary and Conclusion
Both this compound and SC-514 are valuable research tools for investigating the role of the NF-κB pathway in various biological processes.
-
This compound stands out for its well-characterized potency against multiple IKK isoforms and its high degree of selectivity against a broad range of other kinases. Its progression into clinical trials for NASH underscores its potential for therapeutic development and provides a strong rationale for its use in preclinical studies related to metabolic and inflammatory liver diseases.
-
SC-514 is a widely used and well-established IKKβ-selective inhibitor. Its ATP-competitive mechanism is well-defined, and it has proven effective in a variety of cellular and in vivo models of inflammation, cancer, and bone metabolism. The observation that it can induce ROS may be a critical factor to consider in the interpretation of experimental results.
For researchers requiring high selectivity and a well-documented kinase inhibition profile, this compound may be the preferred choice. Its development for oral administration also makes it a relevant tool for in vivo studies aiming to model clinical applications.
For studies focused specifically on the role of IKKβ and where a well-precedented tool compound is desired, SC-514 remains a solid option. However, researchers should be mindful of its potential to induce ROS and consider appropriate controls.
Ultimately, the choice between this compound and SC-514 will depend on the specific research question, the biological system under investigation, and the level of selectivity required to confidently interpret the experimental findings. This guide provides a foundation of comparative data to facilitate an informed decision.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 6. embopress.org [embopress.org]
- 7. The IKK Complex, a Central Regulator of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are I-kappa B kinase inhibitors and how do they work? [synapse.patsnap.com]
- 9. IκB kinase - Wikipedia [en.wikipedia.org]
- 10. Reactome | Activation of IKK complex [reactome.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. IKK-2 Inhibitor, SC-514 [sigmaaldrich.com]
- 14. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 15. SC-514, IKKbeta inhibitor (CAS 354812-17-2) | Abcam [abcam.com]
- 16. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound by Hepanova for Metabolic Dysfunction-Associated Steatohepatitis (MASH): Likelihood of Approval [pharmaceutical-technology.com]
- 19. ichgcp.net [ichgcp.net]
- 20. Hepanova's First-in-class NASH New Drug Is Clinically Approved In China - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. NASH Drug Development: Seeing the Light at the End of the Tunnel? [xiahepublishing.com]
- 24. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling HPN-01
This guide provides essential safety and logistical information for the handling and disposal of HPN-01, a potent and selective IKK inhibitor intended for research use only.[1][2][3] Given that specific safety data for this compound is not publicly available, this document outlines standard operating procedures based on best practices for handling potentially hazardous research compounds.
Properties of this compound
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₉H₁₆ClN₃O₃S[4] |
| Molecular Weight | 401.87 g/mol [4] |
| Appearance | Solid[4] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (in Solvent) | -80°C for up to 1 year[2] |
Personal Protective Equipment (PPE)
As a bioactive compound, this compound should be handled with appropriate caution. The following personal protective equipment is recommended to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or goggles should be worn at all times.[5]
-
Lab Coat: A clean, buttoned lab coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities of the powder, a fit-tested N95 respirator or higher is recommended.[6]
Handling Procedures
Adherence to the following procedures is crucial for the safe handling of this compound.
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing: Weighing of the solid compound should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing. If sonication is required for dissolution, ensure the container is properly sealed.[2]
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including used gloves, disposable lab coats, and absorbent materials, should be collected in a designated, sealed hazardous waste container.
-
Disposal Method: Dispose of this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[7]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKK inhibitor XII | IKK inhibitor | TargetMol [targetmol.com]
- 3. This compound | IKK Inhibitor | DC Chemicals [dcchemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. osha.gov [osha.gov]
- 6. ppno.ca [ppno.ca]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
